molecular formula C9H5F3N2O2 B2512705 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid CAS No. 959236-67-0

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Numéro de catalogue: B2512705
Numéro CAS: 959236-67-0
Poids moléculaire: 230.146
Clé InChI: KEIWGKWVIMXMQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5F3N2O2 and its molecular weight is 230.146. The purity is usually 95%.
BenchChem offers high-quality 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWGKWVIMXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the indazole core is a privileged scaffold in modern drug discovery, frequently utilized for its bioisosterism with indole and benzimidazole. Specifically, 1H-indazole-3-carboxylic acid derivatives form the structural backbone of several critical therapeutic agents, including the 5-HT3 receptor antagonist granisetron and the anti-tumor agent lonidamine[1].

The introduction of a trifluoromethyl (-CF3) group at the 5-position—yielding 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 959236-67-0) —significantly alters the physicochemical and pharmacokinetic profile of the base molecule[]. This whitepaper provides an in-depth analysis of its chemical properties, synthetic pathways, and self-validating experimental protocols for its application in medicinal chemistry.

Physicochemical Properties & Mechanistic Insights

Understanding the fundamental properties of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is crucial for optimizing reaction conditions and predicting in vivo behavior. The strongly electron-withdrawing nature of the -CF3 group fundamentally shifts the electronic distribution of the indazole ring.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid
CAS Number 959236-67-0[]
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
pKa (Carboxylic Acid) ~2.8 - 3.0 (Predicted)
pKa (Indazole NH) ~10.5 (Predicted)
LogP (Lipophilicity) ~2.8
Hydrogen Bond Donors 2 (-COOH, Indazole NH)
Hydrogen Bond Acceptors 5 (N, N, O, O, F-atoms)
Causality of the -CF3 Substitution

The unsubstituted 1H-indazole-3-carboxylic acid has a pKa of approximately 3.03[3][4]. The -CF3 group at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the aromatic system. This stabilizes the carboxylate anion, slightly lowering the pKa (increasing acidity) compared to the unsubstituted analog. Furthermore, the -CF3 group significantly increases the LogP, enhancing the molecule's ability to cross lipid bilayers—a critical factor for central nervous system (CNS) targets[5].

Synthetic Methodologies

The synthesis of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid typically requires the construction of the indazole bicyclic system from functionalized anilines, followed by carboxylation. A reliable industrial and laboratory-scale route involves the diazotization and cyclization of 2-amino-5-(trifluoromethyl)phenylacetic acid derivatives.

SyntheticWorkflow A 2-Amino-5-(CF3)- phenylacetic acid B Diazotization (NaNO2, HCl, 0°C) A->B C Cyclization (Indazole Core) B->C D Oxidative Carboxylation C->D E 5-(CF3)-1H-indazole- 3-carboxylic acid D->E

Synthetic workflow for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Applications in Drug Development

The primary utility of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid lies in its conversion to indazole-3-carboxamides[5]. These amides are potent pharmacophores utilized across multiple therapeutic areas:

  • Anti-Tumor Agents: Recent pharmaceutical developments highlight indazole-3-carboxylic acid derivatives as potent anti-tumor agents. By utilizing urea-linked phenyl groups, these compounds target specific kinase pathways to inhibit tumor proliferation[6].

  • 5-HT3 Receptor Antagonists: The indazole-3-carboxamide structural motif is essential for binding to the 5-HT3 receptor, a ligand-gated ion channel responsible for chemotherapy-induced emesis[1]. The -CF3 group enhances binding affinity within the hydrophobic pocket of the receptor.

Pathway Ligand Serotonin (5-HT) Receptor 5-HT3 Receptor (Ion Channel) Ligand->Receptor Activates IonFlux Na+/K+ Influx Receptor->IonFlux Depolarization Nerve Depolarization IonFlux->Depolarization Emesis Emetic Response Depolarization->Emesis Drug Indazole-3-carboxamide (Antagonist) Drug->Receptor Competitive Inhibition

Pharmacological signaling pathway of 5-HT3 receptor antagonism by indazole derivatives.

Experimental Protocols: Self-Validating Amide Coupling

To utilize this building block in medicinal chemistry, researchers frequently perform amide couplings to generate library compounds. The electron-deficient nature of the 5-CF3-indazole core necessitates optimized, highly reactive conditions.

Objective: Synthesize an indazole-3-carboxamide from 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Step 1: Reagent Preparation & Activation
  • Action: In an oven-dried flask under nitrogen, dissolve 1.0 mmol of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir for 15 minutes at room temperature.

  • Causality: The electron-withdrawing -CF3 group reduces the nucleophilicity of the C3-carboxylate. HATU is chosen over standard EDC/HOBt because it forms a highly reactive HOAt ester, overcoming this electronic deactivation. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing as a nucleophile. Anhydrous DMF prevents the premature hydrolysis of the active ester.

  • Validation Check: An immediate color change (typically to a pale yellow) and complete dissolution indicate the formation of the active HOAt ester. TLC (Eluent: 5% MeOH in DCM) will show the complete disappearance of the highly polar baseline carboxylic acid spot.

Step 2: Amine Conjugation
  • Action: Add 1.1 mmol of the target primary or secondary amine dropwise. Stir for 2-4 hours at room temperature.

  • Causality: The amine attacks the electrophilic carbonyl of the HOAt ester. Maintaining room temperature prevents thermal degradation or side reactions (like dimerization) that can occur with highly activated heterocyclic esters.

  • Validation Check: Monitor the reaction via LC-MS. The mass of the active ester intermediate must transition cleanly to the mass of the target amide ([M+H]+) with no residual starting material peak.

Step 3: Quenching and Phase Separation
  • Action: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) and brine.

  • Causality: NaHCO3 neutralizes residual acid and byproducts. The critical LiCl wash is employed specifically to remove DMF. While DMF is highly miscible with water, it often partitions into EtOAc; LiCl drastically increases the ionic strength and polarity of the aqueous phase, forcing DMF out of the organic layer.

  • Validation Check: The organic layer should dry cleanly over Na2SO4. Rotary evaporation must yield a crude solid or oil without the characteristic high-boiling liquid residue of DMF, confirming a successful, pure extraction.

References

  • CAS 959236-67-0 (5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid), BOC Sciences.

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives, Journal of Chemical and Pharmaceutical Research.

  • CN118206490B - Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof, Google Patents.6

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine, Google Patents.1

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives, ResearchGate. 5

  • 1H-Indazole-3-carboxylic acid 4498-67-3 wiki, Guidechem.3

  • Cas 4498-67-3, Indazole-3-carboxylic acid, LookChem. 4

Sources

Molecular Weight and Physicochemical Profiling of 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strict management of a molecule's physicochemical properties is paramount. 5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 959236-67-0) has emerged as a highly privileged building block in medicinal chemistry[]. With a precise molecular weight of 230.14 g/mol , this compound offers an optimal balance of mass, lipophilicity, and metabolic stability[2].

As an Application Scientist, I approach the selection of this specific scaffold not merely as a structural choice, but as a strategic allocation of a drug's "molecular weight budget." By occupying only 230 Da of the standard 500 Da Lipinski limit, this intermediate leaves ample room for the addition of complex amine side chains to form potent indazole-3-carboxamides, which are heavily utilized in the development of kinase inhibitors, PARP-1 modulators, and neuroprotective agents[3],[4].

This technical guide deconstructs the structural causality, mass spectrometry profiling, and synthetic workflows associated with 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid, providing a self-validating framework for drug development professionals.

Physicochemical Properties & Molecular Weight Dynamics

The precise molecular weight of a building block dictates its ligand efficiency (LE) and heavily influences the pharmacokinetic (PK) profile of the final Active Pharmaceutical Ingredient (API). Table 1 summarizes the core quantitative data for this compound.

Table 1: Physicochemical and Mass Spectrometry Profiling

PropertyValueRationale / Significance
Compound Name 5-(Trifluoromethyl)-1H-indazole-3-carboxylic acidStandard IUPAC nomenclature.
CAS Number 959236-67-0Unique chemical registry identifier[].
Molecular Formula C9H5F3N2O2Contains 16 heavy (non-hydrogen) atoms.
Molecular Weight 230.14 g/mol Ideal fragment size; leaves ~270 Da for further elaboration[2].
Monoisotopic Mass 230.0303 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Expected [M-H]⁻ m/z 229.02Primary ion observed in negative ESI mode due to acidic carboxylate.
Expected [M+H]⁺ m/z 231.04Secondary ion observed in positive ESI mode (protonation of indazole N).
The Molecular Weight Budget

In drug design, every Dalton must contribute to target binding. The substitution of a standard hydrogen atom (1.008 Da) with a trifluoromethyl group (69.00 Da) incurs a mass penalty of ~68 Da. However, this penalty is a calculated trade-off. The CF₃ group drastically increases the lipophilicity (LogP) of the indazole core, enhancing cellular permeability, while simultaneously shielding the aromatic ring from cytochrome P450-mediated oxidative metabolism[5].

Structural Causality: The Privileged Indazole Scaffold

The utility of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid stems from the synergistic effects of its three primary structural motifs. The indazole core itself acts as a bioisostere for the purine ring of ATP, making it a highly effective hinge-binding motif in kinase inhibitors (such as GSK-3β inhibitors used in mood disorder models)[3].

Meanwhile, the 3-carboxylic acid serves as the primary synthetic handle. It is almost exclusively used to generate indazole-3-carboxamides via coupling with primary or secondary amines[4].

SAR_Model Core 5-(CF3)-1H-indazole-3-carboxylic acid MW: 230.14 g/mol CF3 5-Trifluoromethyl Group Mass: 69 Da (30%) Blocks CYP450 metabolism Core->CF3 Indazole Indazole Core Mass: 116 Da (50%) Kinase hinge-binding motif Core->Indazole COOH 3-Carboxylic Acid Mass: 45 Da (20%) Primary synthetic handle Core->COOH

Figure 1: Pharmacophore deconstruction and mass contribution of the 5-(CF3)-indazole scaffold.

Experimental Workflows: Synthesis of Indazole-3-Carboxamides

To convert the 230.14 g/mol acid into a biologically active drug candidate, researchers typically perform an amidation reaction[4]. The following protocol is engineered as a self-validating system , ensuring that causality and analytical checkpoints dictate the workflow rather than blind adherence to a recipe.

Rationale for Reagent Selection
  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup[4].

  • HOBt (Hydroxybenzotriazole): Added to form a highly reactive, yet stable, active ester intermediate. This prevents the formation of unreactive N-acylureas.

  • Anhydrous DMF: Water must be strictly excluded. Trace water will compete with the amine, hydrolyzing the active ester back to the starting material (MW 230.14).

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that neutralizes the HCl salts of the amine and EDC without reacting with the active ester.

Step-by-Step Amidation Protocol
  • Activation: Dissolve 1.0 eq of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (MW: 230.14) in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir at room temperature for 30 minutes.

  • Self-Validating Checkpoint: Do not proceed blindly. Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol and analyze via LC-MS. The presence of the methyl ester intermediate (m/z 245.1) confirms successful activation. If the unreacted acid (m/z 229.0 in negative mode) dominates, activation has failed.

  • Coupling: Once activation is confirmed, add 3.0 eq of DIPEA followed by 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 4–12 hours[4].

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble EDC byproducts will partition into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via Prep-HPLC (C18 column, MeCN/H₂O gradient).

Synthetic_Workflow Act Carboxyl Activation EDC·HCl + HOBt Solvent: Anhydrous DMF Amine Amine Coupling R-NH2 + DIPEA Time: 4-12h at RT Act->Amine Purify Purification Prep-HPLC (C18) Gradient: MeCN/H2O Amine->Purify Product Target Carboxamide Confirmed via LC-MS Purify->Product

Figure 2: Self-validating amidation workflow for indazole-3-carboxylic acid derivatives.

Analytical Validation: LC-MS Protocol for MW Confirmation

Accurate mass confirmation of the 230.14 g/mol starting material is critical before initiating any synthesis.

LC-MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is highly recommended. The highly electronegative CF₃ group combined with the acidic carboxylic proton makes the molecule readily ionizable as an anion, yielding a superior signal-to-noise ratio compared to positive mode.

  • Expected Signal: A dominant peak at m/z 229.0 ([M-H]⁻).

  • Isotope Pattern: Due to the presence of three fluorine atoms (which are monoisotopic, ¹⁹F), the M+1 peak (m/z 230.0) will be relatively small, driven almost entirely by the natural abundance of ¹³C (~10% relative to the parent peak for a 9-carbon system).

Conclusion

The molecular weight of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (230.14 g/mol ) is not a random physicochemical data point; it is a meticulously calculated parameter in the drug discovery pipeline. By offering a low-molecular-weight scaffold with built-in metabolic resistance (via the CF₃ group) and a highly reactive synthetic handle (the carboxylic acid), this compound allows medicinal chemists to efficiently explore chemical space. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis of downstream indazole-3-carboxamide therapeutics.

References

Sources

Spectroscopic Elucidation of 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 959236-67-0) represents a highly versatile pharmacophore. The indazole-3-carboxylic acid core serves as a robust bioisostere for various acidic pharmacophores, while the strategic incorporation of a trifluoromethyl (–CF₃) group at the C5 position significantly enhances lipophilicity, metabolic stability, and membrane permeability.

Due to the complex tautomerism of the indazole ring and the profound electronic effects of the –CF₃ group, accurate structural characterization requires a rigorous, multimodal spectroscopic approach. This whitepaper provides an authoritative guide to the expected spectroscopic behavior (NMR, IR, MS) of this compound, detailing the causality behind experimental parameters and establishing self-validating analytical protocols.

Analytical Workflow & Strategy

To ensure unambiguous structural elucidation, a convergent analytical workflow is required. Relying on a single modality can lead to misassignments, particularly concerning the tautomeric state (1H vs. 2H) and the exact positioning of the –CF₃ moiety.

Workflow A Sample Preparation (DMSO-d6 for NMR, Neat for ATR-IR) B Multinuclear NMR (1H, 13C, 19F) A->B C Vibrational Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-TOF MS) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Integrated spectroscopic workflow for the structural validation of functionalized indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the electronic environment of the indazole core. The presence of the –CF₃ group necessitates a multinuclear approach (¹H, ¹³C, ¹⁹F).

Solvent Selection: The Causality of DMSO-d₆

Indazole-3-carboxylic acids exhibit poor solubility in standard non-polar solvents like CDCl₃ due to extensive intermolecular hydrogen bonding between the carboxylic acid and the pyrazole nitrogen atoms[1]. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent choice. As a strong hydrogen-bond acceptor, DMSO disrupts these intermolecular networks, ensuring complete dissolution and sharp resonance lines. Furthermore, DMSO-d₆ slows the chemical exchange of the acidic protons (N-H and O-H), often allowing them to be observed as distinct, broad singlets downfield.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is defined by the three aromatic protons (H4, H6, H7) and the two exchangeable protons.

  • H4 (C4-H): Positioned between the bridgehead (C3a) and the highly electron-withdrawing –CF₃ group (C5), H4 is strongly deshielded. It typically appears as a fine doublet or broad singlet (due to long-range meta coupling with H6 and through-space coupling with the fluorine atoms) around 8.40–8.50 ppm.

  • H6 and H7: H7 appears as a doublet (ortho coupling, J ≈ 8.5-9.0 Hz) around 7.80 ppm. H6 appears as a doublet of doublets (ortho coupling to H7, meta coupling to H4) around 7.75 ppm.

  • Exchangeable Protons: The carboxylic acid (–COOH) and indazole (N1-H) protons resonate far downfield (>13.0 ppm)[2].

¹³C and ¹⁹F NMR Spectral Analysis

The ¹³C NMR spectrum is complicated by carbon-fluorine spin-spin coupling. The –CF₃ carbon splits into a large quartet (¹JCF ≈ 272 Hz) around 124 ppm. The ipso-carbon (C5) splits into a smaller quartet (²JCF ≈ 32 Hz) around 123 ppm, and the ortho-carbons (C4, C6) may show fine splitting (³JCF ≈ 3-5 Hz)[3].

The ¹⁹F NMR chemical shift is highly sensitive to the local dielectric environment and substrate topology[4]. For an aromatic –CF₃ group on an electron-deficient heterocycle, the ¹⁹F signal typically manifests as a sharp singlet in the range of -60.0 to -63.0 ppm[5][6].

Quantitative NMR Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

NucleusExpected Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H48.40 - 8.50d or br sJ ≈ 1.51HAromatic CH (meta to H6)
H77.80 - 7.90dJ ≈ 8.81HAromatic CH (ortho to H6)
H67.70 - 7.80ddJ ≈ 8.8, 1.51HAromatic CH
N-H13.5 - 14.0br s-1HIndazole NH (exchangeable)
O-H13.0 - 13.5br s-1HCarboxylic OH (exchangeable)

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

CarbonExpected Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)Notes
C=O163.0 - 165.0s-Carboxylic acid carbonyl[3]
C3138.0 - 142.0s-Pyrazole core
C7a140.0 - 143.0s-Bridgehead
C3a120.0 - 123.0s-Bridgehead
-CF₃123.0 - 126.0q~ 272Trifluoromethyl carbon
C5121.0 - 124.0q~ 32Ipso-carbon to CF₃
C4, C6, C7110.0 - 128.0m / s~ 3-5 (for C4/C6)Aromatic carbons
Protocol: High-Resolution Multinuclear NMR Acquisition

Self-Validating Step: Before acquiring data, ensure the probe is rigorously tuned and matched for the specific solvent dielectric to maximize the signal-to-noise ratio, particularly for the insensitive ¹³C nucleus.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard for ¹H/¹³C, and a sealed capillary of trichlorofluoromethane for ¹⁹F referencing if absolute precision is required).

  • ¹H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the slowly relaxing aromatic protons.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., zgpg30). Due to the quaternary carbons (C3, C3a, C5, C7a, C=O) and signal splitting from the fluorine atoms, a minimum of 1024 scans with a D1 of 2-3 seconds is required to achieve an acceptable signal-to-noise ratio.

  • ¹⁹F Acquisition: Utilize a dedicated ¹⁹F sequence with proton decoupling. Set the spectral width to cover +50 to -250 ppm to ensure no signals are aliased.

Vibrational (IR) Spectroscopy

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The electron-withdrawing nature of the indazole ring and the –CF₃ group directly impacts the vibrational force constants of the molecule.

Mechanistic Band Analysis
  • C=O Stretch: In isolated aliphatic carboxylic acids, the C=O stretch occurs around 1730 cm⁻¹. However, conjugation with the aromatic indazole system and intense intermolecular hydrogen bonding weakens the C=O double bond character, shifting the absorption to a lower frequency (1680–1700 cm⁻¹)[7].

  • C–F Stretches: The –CF₃ group produces exceptionally strong, broad asymmetric and symmetric stretching bands in the "fingerprint" region between 1100 and 1300 cm⁻¹. These are often the most intense peaks in the spectrum[2].

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3400 - 2500Broad, Strongν(O-H) & ν(N-H)H-bonded carboxylic acid and indazole NH[2]
1680 - 1700Strong, Sharpν(C=O)Conjugated carboxylic acid carbonyl[7]
1620 - 1500Mediumν(C=C), ν(C=N)Aromatic indazole ring breathing[2]
1300 - 1100Very Strongν(C-F)Trifluoromethyl asymmetric/symmetric stretches
Protocol: ATR-FTIR Analysis
  • Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (ambient air) to subtract atmospheric H₂O and CO₂. Self-validation: The baseline must be flat before proceeding.

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystalline solid and the diamond sensor. Poor contact will result in artificially weak signals in the high-frequency region (>3000 cm⁻¹).

  • Acquisition: Accumulate 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity data through collision-induced dissociation (CID).

Ionization Strategy: Negative ESI

While indazoles can be protonated at the N2 position to form positive ions[8], the presence of the highly acidic C3-carboxylic acid makes Negative Electrospray Ionization (ESI-) the optimal mode. The molecule readily deprotonates to form the stable [M-H]⁻ anion.

  • Chemical Formula: C₉H₅F₃N₂O₂

  • Exact Mass: 230.0303 Da

  • Expected [M-H]⁻: m/z 229.02

Fragmentation Pathways (MS/MS)

Upon isolation of the m/z 229 precursor ion and application of collision energy, the molecule undergoes predictable fragmentation:

  • Decarboxylation: The most facile neutral loss is carbon dioxide (44 Da), driven by the stability of the resulting indazolyl anion. This yields a prominent fragment at m/z 185.

  • Defluorination: Subsequent or parallel loss of hydrogen fluoride (HF, 20 Da) from the –CF₃ group is common in highly energized fluorinated aromatics.

Fragmentation M Molecular Ion [M-H]⁻ m/z 229.02 F1 Decarboxylated Anion m/z 185.03 M->F1 - CO₂ (44 Da) F2 Defluorinated Species m/z 165.03 F1->F2 - HF (20 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway in negative ESI mode.

Protocol: LC-ESI-TOF MS
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Note: Even in negative mode, trace formic acid aids in maintaining a stable spray and consistent droplet desolvation.

  • Chromatography: Inject 1 µL onto a C18 UPLC column. Elute with a rapid gradient of Water/Acetonitrile to separate the analyte from any synthetic impurities.

  • Source Parameters: Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

  • Acquisition: Scan from m/z 50 to 1000. For MS/MS, apply a collision energy ramp of 10–30 eV using Argon as the collision gas.

References

  • Kitevski-LeBlanc, J. L., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, PMC. Available at:[Link]

  • Silva, A. M. S., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, MDPI. Available at: [Link]

  • Reports in Organic Chemistry. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press. Available at:[Link]

Sources

Therapeutic Potential and Mechanistic Profiling of 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold has emerged as a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for a diverse array of therapeutic agents[1]. When this core is functionalized at the 5-position with a trifluoromethyl (-CF3) group, the resulting derivatives exhibit profoundly altered physicochemical properties. The strong electron-withdrawing nature and high lipophilicity of the -CF3 moiety enhance both membrane permeability and metabolic stability against cytochrome P450-mediated oxidation.

This technical guide provides an in-depth analysis of the two primary biological domains where 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivatives demonstrate transformative efficacy: Immunomodulation (via Calcium Release-Activated Calcium [CRAC] channel blockade)[2] and Oncology (via targeted metabolic reprogramming of Hexokinase II and the Mitochondrial Pyruvate Carrier)[3][4].

Immunomodulation: CRAC Channel Inhibition

Mechanistic Causality

Mast cell activation and subsequent degranulation (which releases pro-inflammatory mediators like TNF-α) are strictly dependent on intracellular calcium homeostasis[2]. This process is governed by the CRAC channel. When the endoplasmic reticulum (ER) is depleted of Ca2+, the ER sensor STIM1 oligomerizes and translocates to the plasma membrane, where it opens the Orai1 pore of the CRAC channel[2].

Recent structure-activity relationship (SAR) studies have identified indazole-3-carboxamides (synthesized directly from the 3-carboxylic acid precursor) as highly potent CRAC channel blockers[2][5]. Crucially, the regiochemistry of the amide linker dictates target engagement. Derivatives possessing a "reversed" amide linker (-CO-NH-Ar) actively inhibit calcium influx with sub-micromolar IC50 values, whereas standard amide isomers remain inactive[2]. The addition of a 5-CF3 group further stabilizes the compound within the hydrophobic pocket of the Orai1 channel.

CRAC_Pathway Stimulus Antigen Stimulus ER_Depletion ER Ca2+ Depletion Stimulus->ER_Depletion STIM1 STIM1 Activation ER_Depletion->STIM1 Orai1 Orai1 (CRAC) Opening STIM1->Orai1 Oligomerization Ca_Influx Intracellular Ca2+ Influx Orai1->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Inhibitor Indazole-3-carboxamide Derivatives Inhibitor->Orai1 Inhibits

Fig 1. CRAC channel activation pathway and targeted inhibition by indazole-3-carboxamides.

Experimental Workflow: Self-Validating Calcium Influx Assay

To prove that an indazole derivative specifically targets the plasma membrane CRAC channel rather than the internal ER calcium stores, the assay must temporally separate ER depletion from extracellular calcium influx[6].

Step-by-Step Protocol:

  • Cell Preparation: Culture RBL-2H3 mast cells (which endogenously express functional CRAC channels) in 96-well plates.

  • Dye Loading: Incubate cells with the calcium-sensitive fluorescent dye Fluo-4NW (which emits fluorescence upon binding free Ca2+) for 45 minutes[5].

  • ER Store Depletion (The Causal Trigger): Wash cells in a calcium-free buffer. Treat with Thapsigargin (Tg), a selective inhibitor of the SERCA pump[5][6]. By blocking SERCA, Tg causes passive and irreversible depletion of ER Ca2+ stores, forcing STIM1 to open Orai1 channels on the cell surface.

  • Compound Incubation: Add the 5-(trifluoromethyl)-1H-indazole-3-carboxamide derivative at varying concentrations and incubate for 15 minutes[6].

  • Calcium Add-Back & Measurement: Inject extracellular Ca2+ (e.g., 2 mM CaCl2) into the well. Immediately monitor the fluorescence spike using a plate reader[6]. Validation: Because the ER is already depleted, any fluorescent spike is exclusively due to extracellular influx through the CRAC channel. A flattened fluorescence curve confirms direct CRAC channel blockade.

Oncology: Metabolic Reprogramming (The Warburg Effect)

Mechanistic Causality

Cancer cells heavily rely on aerobic glycolysis for survival, a phenomenon known as the Warburg effect. The prototypical indazole-3-carboxylic acid derivative, Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), exploits this by acting as a potent energy blocker[3].

Derivatives bearing a 5-CF3 group exhibit enhanced mitochondrial targeting due to their increased lipophilicity. These compounds act via a dual-inhibition mechanism:

  • Hexokinase II (HK-II) Inhibition: They allosterically inhibit mitochondria-bound HK-II, the rate-limiting enzyme that phosphorylates glucose to glucose-6-phosphate (G6P)[3]. Interestingly, the mitochondria-bound form of HK is significantly more sensitive to these indazole derivatives than the soluble cytosolic form[3].

  • Mitochondrial Pyruvate Carrier (MPC) Blockade: Recent data reveals that these derivatives are highly potent inhibitors of the MPC (Ki ~2.5 µM), preventing the uptake of pyruvate into the mitochondria and starving the respiratory chain of substrates[4].

Metabolism_Pathway Glucose Intracellular Glucose Hexokinase Mitochondrial Hexokinase II Glucose->Hexokinase G6P Glucose-6- Phosphate Hexokinase->G6P Glycolysis Aerobic Glycolysis G6P->Glycolysis Survival Tumor Cell Survival Glycolysis->Survival MPC Mitochondrial Pyruvate Carrier Glycolysis->MPC Pyruvate Drug Indazole-3- carboxylic acids Drug->Hexokinase Allosteric Inhibition Drug->MPC Transport Blockade

Fig 2. Dual metabolic blockade of Hexokinase II and MPC by indazole-3-carboxylic acids.

Experimental Workflow: Hexokinase Activity & Glycolytic Flux Assay

To validate that the indazole derivative is specifically inhibiting HK-II and disrupting glycolysis, a coupled enzymatic assay is utilized.

Step-by-Step Protocol:

  • Mitochondrial Isolation: Isolate the mitochondrial fraction from Ehrlich ascites tumor cells using differential centrifugation to ensure the assay specifically targets mitochondria-bound HK-II[3].

  • Assay Mixture Preparation: Combine the mitochondrial fraction with a reaction buffer containing Glucose, ATP, NAD+, and an excess of exogenous Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Compound Introduction: Introduce the 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivative.

  • Kinetic Measurement (The Causal Link): As HK-II produces G6P, the exogenous G6PDH immediately oxidizes it, simultaneously reducing NAD+ to NADH. Because NADH absorbs light at 340 nm (while NAD+ does not), the rate of absorbance increase at 340 nm is directly proportional to HK-II activity. A dose-dependent decrease in the slope of the 340 nm absorbance curve definitively validates the compound as an HK-II inhibitor.

Quantitative Data Summaries

The following tables summarize the target affinities of key indazole-3-carboxylic acid and carboxamide derivatives, highlighting the structure-activity relationships that drive their biological efficacy.

Table 1: SAR of Indazole-3-carboxamides on CRAC Channel Inhibition [2]

Compound IsomerStructural ModificationTargetIC50 (µM)
12d 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamideCRAC Channel0.67
12a 1-benzyl-1H-indazole-3-carboxamideCRAC Channel1.51
9c Reverse amide isomer (Standard Amide Linker)CRAC Channel> 100.0 (Inactive)

Table 2: Metabolic Target Affinities of Indazole-3-carboxylic Acids (Lonidamine Core) [3][4]

Target Enzyme / TransporterCellular LocationIC50 / Ki (µM)Mechanism of Action
Mitochondrial Pyruvate Carrier (MPC) Inner Mitochondrial Membrane2.5 (Ki)Pyruvate Transport Blockade
Hexokinase II (HK-II) Outer Mitochondrial Membrane5.0Allosteric Inhibition
Monocarboxylate Transporter 1 (MCT1) Plasma Membrane36.0 - 40.0Lactate Efflux Blockade

References

1.[5] Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. National Institutes of Health. URL: 2.[6] Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. Benchchem. URL: 3.[2] Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed - NIH. URL: 4.[3] Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC. National Institutes of Health. URL: 5.[4] The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC. National Institutes of Health. URL:

Sources

Discovery and history of indazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Indazole-3-Carboxylic Acids

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous therapeutic agents. Among its derivatives, indazole-3-carboxylic acid stands out as a critical building block for a diverse range of pharmaceuticals. This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the subsequent blossoming of indazole-3-carboxylic acid and its derivatives in modern drug development. We will delve into the causality behind key experimental choices, present detailed protocols, and map the journey from a laboratory curiosity to a cornerstone of pharmaceutical innovation.

The Genesis of a Privileged Scaffold: Early Synthetic Endeavors

While the seminal work of Emil Fischer in 1883 on the synthesis of indoles from arylhydrazones laid the groundwork for heterocyclic chemistry, the specific lineage of indazole-3-carboxylic acid synthesis evolved through distinct pathways.[1][2][3][4][5] Early methods were often limited by harsh reaction conditions, low yields, and a narrow substrate scope. The quest for more efficient and practical routes was driven by the emerging biological importance of the indazole core, which was recognized as a bioisostere of indole.[6] This structural similarity allows indazole-based molecules to interact with biological targets typically addressed by indole-containing compounds, while offering unique hydrogen bonding capabilities and metabolic profiles.

A significant challenge in early syntheses was controlling regioselectivity and achieving the desired 3-carboxy functionalization. The development of reliable methods to construct this specific isomer was a critical turning point, unlocking the full potential of this scaffold for medicinal chemists.

The Evolution of Synthesis: A Methodological Overview

The synthesis of indazole-3-carboxylic acid has matured significantly, with several robust methods now available. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.

The Classical Approach: Cyclization of 2-Nitrophenylacetic Acid Derivatives

One of the most practical and scalable routes begins with derivatives of 2-nitrophenylacetic acid.[6] This strategy is advantageous as it avoids some of the pitfalls of earlier methods, such as the co-production of oxindole byproducts.[6] The general pathway involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization.

Diagram 1: Key Synthetic Pathways to Indazole-3-Carboxylic Acid

Synthetic_Routes cluster_start Starting Materials cluster_products Synthesis Start1 2-Nitrophenylacetic Acid Derivatives Intermediate1 2-Aminophenylacetic Acid Derivatives Start1->Intermediate1 Reduction (e.g., Fe/NH4Cl) Start2 SEM-Protected Indazole Product 1H-Indazole-3-Carboxylic Acid Start2->Product 1. n-BuLi 2. CO2 3. Deprotection Start3 Substituted Indoles Start3->Product Nitrosation & Rearrangement (NaNO2/HCl) Intermediate1->Product Diazotization & Cyclization (e.g., NaNO2/AcOH)

Caption: Major synthetic routes to the indazole-3-carboxylic acid core.

Direct Carboxylation of Protected Indazole

A more direct, albeit technically demanding, approach involves the use of organometallic reagents. This method typically starts with an N-protected indazole to prevent side reactions.

Experimental Protocol: Synthesis via Direct Carboxylation [7][8]

This protocol outlines the synthesis of 1H-indazole-3-carboxylic acid from an N-protected indazole precursor. The use of a protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is crucial for directing the metallation to the C3 position.

  • Step 1: Protection & Lithiation:

    • Dissolve SEM-protected indazole (1 equiv.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature below -70 °C. The n-BuLi acts as a strong base to deprotonate the C3 position, creating a lithiated intermediate.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Step 2: Carboxylation:

    • Bubble dry carbon dioxide (CO₂) gas through the solution for 90 minutes while maintaining the low temperature. The lithiated intermediate nucleophilically attacks the CO₂, forming a lithium carboxylate salt.

    • Allow the reaction to slowly warm to room temperature.

  • Step 3: Quench & Deprotection:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.

    • Acidify the aqueous layer with citric acid to precipitate the SEM-protected indazole-3-carboxylic acid.

    • Reflux the protected acid with tetrabutylammonium fluoride (TBAF) in THF for 4 hours to cleave the SEM group.

  • Step 4: Isolation:

    • After evaporation of THF, basify the residue with 10% NaHCO₃ and wash with diethyl ether.

    • Acidify the aqueous layer with citric acid to precipitate the final product, 1H-indazole-3-carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain the pure product.

Scientist's Note: The choice of n-BuLi is critical for efficient deprotonation. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediate. The TBAF-mediated deprotection is a standard method for removing silyl-based protecting groups under mild conditions.

Modern Methods: Nitrosation of Indoles

More recently, methods involving the nitrosation of indole precursors have been developed, providing a direct route to 3-functionalized indazoles. This reaction proceeds via a ring-opening and rearrangement mechanism under mild acidic conditions, converting both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acid.

From Building Block to Blockbuster: Applications in Drug Discovery

The true value of indazole-3-carboxylic acid lies in its role as a versatile intermediate for synthesizing a wide array of pharmacologically active molecules. Its derivatives have found applications across oncology, immunology, and neurology.[7][9]

Lonidamine: A Pioneer in Metabolic Cancer Therapy

Lonidamine (LND), or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is one of the most significant derivatives.[10] First identified as an anti-spermatogenic agent in 1979, it was later discovered to possess potent antitumor activity by disrupting energy metabolism in cancer cells.[11][12][13] Unlike traditional chemotherapy that targets DNA replication, Lonidamine exploits the unique metabolic phenotype of tumors (the Warburg effect) by inhibiting mitochondrially-bound hexokinase II (HK-II) and interfering with mitochondrial respiration.[10][11]

Diagram 2: Mechanism of Action of Lonidamine

Lonidamine_MOA cluster_mito Mitochondrial Targets LND Lonidamine HK2 Hexokinase II (HK-II) (Mitochondrially Bound) LND->HK2 Inhibits ETC Electron Transport Chain (Complex I & II) LND->ETC Inhibits MPC Mitochondrial Pyruvate Carrier (MPC) LND->MPC Inhibits Glycolysis Glycolysis Mitochondria Mitochondrion ATP Cellular ATP

Caption: Lonidamine disrupts cancer cell energy metabolism at multiple key points.

Serotonin 5-HT₃ Receptor Antagonists

Indazole-3-carboxylic acid is a key intermediate in the synthesis of Granisetron, a potent and selective serotonin 5-HT₃ receptor antagonist.[14][15] This class of drugs is crucial for managing nausea and vomiting induced by chemotherapy and radiotherapy. The synthesis involves converting the carboxylic acid to a more reactive species, like an acyl chloride or an activated ester, followed by coupling with the appropriate amine side chain.

Modern Therapeutic Targets

The versatility of the indazole-3-carboxamide scaffold continues to be exploited in modern drug discovery programs. By modifying the substituents on the indazole ring and the amide portion, researchers have developed potent inhibitors for a variety of targets.

Table 1: Selected Modern Applications of Indazole-3-Carboxylic Acid Derivatives

Derivative ClassTargetTherapeutic AreaKey InsightReference
Indole/Indazole AcidsAMPK ActivatorsDiabetic NephropathyA high-throughput screen identified an indazole amide, which was optimized to an indole acid lead compound.[16]
2H-Indazole-3-carboxamidesProstanoid EP4 Receptor AntagonistsColorectal CancerSystematic structure-activity relationship studies led to potent and selective antagonists for cancer immunotherapy.[17]
Indazole-3-carboxamidesCRAC Channel BlockersInflammatory DisordersReversing the amide linker orientation (-CONHAr vs. -NHCOAr) dramatically increased potency against calcium channels.[18]
Poly-substituted IndazolesKinase Inhibitors (e.g., Axitinib)OncologyThe indazole core acts as a bioisosteric replacement for indole, providing key hydrogen bonding interactions in kinase active sites.

Workflow 1: General Synthesis of Indazole-3-Carboxamide Derivatives

Amide_Coupling_Workflow Start 1H-Indazole-3- Carboxylic Acid Step1 Activation Start->Step1 Step2 Amine Coupling Step1->Step2 End Indazole-3- Carboxamide Derivative Step2->End Reagents1 Coupling Agents: HATU or EDC/HOBT, TEA Reagents1->Step1 Reagents2 Substituted Amine (R-NH2) Reagents2->Step2

Sources

An In-depth Technical Guide to the Safety and Hazards of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid indazole scaffold and the presence of the electron-withdrawing trifluoromethyl group make it an attractive starting material for the synthesis of a wide range of biologically active molecules. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency response measures for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling and use. While some specific experimental data for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is not extensively published, we can compile its known and predicted properties.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O₂[1]
Molecular Weight 230.15 g/mol [2]
Appearance Off-white to beige solid/powder[3]
Melting Point 266-270 °C (decomposes)[3][4]
Solubility Slightly soluble in DMSO and Methanol[3]
Predicted XlogP 2.3[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and potential for harm if ingested.

GHS Classification Summary [5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

GHS Hazard Pictograms and Their Meanings

GHS Pictograms and associated hazards.

Toxicological Information

Studies on related 1-substituted-indazole-3-carboxylic acids have shown a range of biological effects, including antispermatogenic activity.[6][7][8] Although these studies did not specifically investigate the 5-trifluoromethyl analog, it is prudent to assume that this compound may have significant biological activity and should be handled with appropriate caution to avoid systemic exposure. The trifluoromethyl group can influence the metabolic stability and pharmacokinetic properties of a molecule, potentially impacting its toxicological profile.[9]

Due to the lack of comprehensive toxicological data, this compound should be treated as a substance of unknown toxicity, and all routes of exposure (inhalation, ingestion, and skin contact) should be minimized.

Safe Handling and Storage Protocols

Given the irritant nature of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid, particularly as a powder, stringent adherence to safe handling protocols is essential to prevent exposure.

Engineering Controls
  • Fume Hood: All handling of the solid material that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood.[10][11]

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any airborne particles.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[12][13]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended when handling the solid. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[12][13]

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If engineering controls are not sufficient to prevent inhalation of dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[14]

Workflow for Safe Handling of Powdered 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Safe_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh the Required Amount of the Compound fume_hood->weigh transfer Carefully Transfer the Powder to the Reaction Vessel weigh->transfer dissolve Add Solvent to Dissolve the Compound transfer->dissolve cleanup Decontaminate Weighing Utensils and Surfaces dissolve->cleanup waste Dispose of Contaminated Materials in a Labeled Waste Container cleanup->waste end End: Secure and Clean Up waste->end

Workflow for the safe handling of powdered chemicals.
Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]

  • Segregate from foodstuffs and other chemicals.

Emergency Response Procedures

Prompt and appropriate action is crucial in the event of an emergency involving 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][16]

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13][16]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Spill Response

The response to a spill will depend on its size and location.

Emergency Response Decision Tree for a Spill

Spill_Response_Decision_Tree spill Spill of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid Occurs assess Assess the Spill Is it a major spill (large quantity, outside of containment)? spill->assess evacuate Evacuate the Area Alert others and call for emergency response assess->evacuate Yes minor_spill Minor Spill Procedure assess->minor_spill No report Report the Incident to the appropriate personnel evacuate->report ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) minor_spill->ppe contain Contain the Spill Cover with a damp cloth or absorbent material to prevent dust ppe->contain collect Carefully Collect the Spilled Material Use a scoop or dustpan contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate waste Place all contaminated materials in a sealed, labeled hazardous waste container decontaminate->waste waste->report

Decision tree for responding to a chemical spill.

Detailed Spill Cleanup Protocol for a Minor Spill:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including a respirator, chemical goggles, a lab coat, and double gloves.

  • Prevent dust generation. Gently cover the spilled solid with a damp cloth or absorbent material.[17][18]

  • Carefully scoop the contained material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the area of the spill with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Place all contaminated materials , including the cloth, gloves, and cleaning materials, into the hazardous waste container.

  • Seal and label the waste container for proper disposal.

  • Wash hands thoroughly after the cleanup is complete.

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[15]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid, including contaminated materials from spill cleanup, must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • Chemical Emergency Response - Office of Environmental Health and Safety. (n.d.). Wayne State University. Retrieved from [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University Safety. Retrieved from [Link]

  • Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]

  • The controls required for handling powder irritants. (2021, November 3). Occupli. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Irritants SOP. (n.d.). Wayne State University. Retrieved from [Link]

  • Emergency Response to Oil Spills & Hazardous Substances. (n.d.). Cactus Environmental Services. Retrieved from [Link]

  • The Development of Lonidamine for Benign Prostatic Hyperplasia and Other Indications. (n.d.). Rev Urol. Retrieved from [Link]

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • Emergency response / spill control. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Metabolic changes during prostate cancer development and progression. (2022, September 23). Mol Cell Oncol. Retrieved from [Link]

  • A Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose. (2008, January 23). Biol Reprod. Retrieved from [Link]

  • Male animal sterilization: history, current practices, and potential methods for replacing castration. (n.d.). Front Vet Sci. Retrieved from [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. Retrieved from [Link]

  • Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes in vivo. (n.d.). Reproduction. Retrieved from [Link]

  • 5-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • 6-(trifluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. Retrieved from [Link]

  • Cas 4498-67-3,Indazole-3-carboxylic acid. (n.d.). LookChem. Retrieved from [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024, April 16). Arch Toxicol. Retrieved from [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014, June 2). J Med Chem. Retrieved from [Link]

  • 3-Chloro-6-(trifluoromethyl)-2H-indazole. (2025, October 15). EPA. Retrieved from [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.
  • Toxicological studies on 1-substituted-indazole-3-carboxylic acids. (1981). Chemotherapy. Retrieved from [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). LOCKSS. Retrieved from [Link]

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  • Indazoles. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid. (2025, May 20). Chem-Online. Retrieved from [Link]

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Methodological & Application

Amide coupling reactions with 1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Subject: Advanced Protocols for Amide Bond Formation with 1H-Indazole-3-Carboxylic Acid

Introduction & Pharmacological Context

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for 5-HT3 receptor antagonists (e.g., granisetron), cannabinoid (CB1) receptor agonists, and various kinase inhibitors[1][2]. However, synthesizing these amides directly from 1H-indazole-3-carboxylic acid presents unique synthetic challenges. The C3-carboxylic acid is electronically influenced by the adjacent electron-rich pyrazole-like ring, and the unprotected N1/N2 nitrogen atoms can occasionally interfere with coupling agents or undergo competitive side reactions under harsh conditions[3].

This application note provides field-proven, self-validating protocols for the efficient amide coupling of 1H-indazole-3-carboxylic acid, detailing the mechanistic causality behind reagent selection to ensure high yields and purity.

Mechanistic Insights & Causality in Reagent Selection

The condensation of a carboxylic acid and an amine requires the activation of the acid to a reactive intermediate[4]. For 1H-indazole-3-carboxylic acid, the choice of coupling agent dictates the reaction pathway and the byproduct profile.

The O-to-N Acyl Shift Challenge (EDC/HOBt)

When using carbodiimides like EDC, the initial reaction forms a highly reactive O-acylisourea intermediate. If the target amine is sterically hindered or poorly nucleophilic, this intermediate has sufficient lifespan to undergo an irreversible intramolecular rearrangement (O-to-N acyl shift), yielding an unreactive N-acylurea byproduct[3]. To circumvent this, HOBt is added as a nucleophilic trap to rapidly convert the O-acylisourea into an OBt active ester, which resists rearrangement and reacts smoothly with the amine[1].

Anchimeric Assistance (HATU)

For highly hindered or deactivated amines (e.g., ortho-substituted anilines), uronium salts like HATU are superior[5]. HATU rapidly converts the indazole-3-carboxylate into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating the nucleophilic attack[5].

Mechanism Acid 1H-Indazole-3-COOH Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate ActiveEster HOAt Active Ester Carboxylate->ActiveEster + HATU HATU HATU (Activation) HATU->ActiveEster Product Indazole-3-Carboxamide ActiveEster->Product + Amine Amine R-NH2 (Nucleophilic Attack) Amine->Product

Figure 1: Mechanistic pathway of HATU-mediated amide coupling with 1H-indazole-3-carboxylic acid.

Quantitative Data: Coupling Agent Comparison

To optimize your synthetic route, consult the following empirical data summarizing the performance of the two primary coupling strategies for the indazole-3-carboxylic acid system[1][3][5].

ParameterProtocol A: HATU / DIPEAProtocol B: EDC·HCl / HOBt / DIPEA
Activation Rate Very Fast (< 15 min)Moderate (30 - 60 min)
Typical Yield 80 - 95%70 - 85%
Best Suited For Hindered/weakly nucleophilic aminesUnhindered primary/secondary amines
Primary Side Reaction Tetramethylguanidinium formationN-acylurea formation (if sluggish)
Workup Requirement Basic wash (removes HOAt)Acidic/Basic wash (removes urea)
Reagent Cost HighLow to Moderate

Workflow & Decision Matrix

Workflow A 1H-Indazole-3-Carboxylic Acid + Target Amine B Amine Nucleophilicity & Steric Hindrance? A->B C HATU / DIPEA / DMF (High Reactivity Protocol) B->C Hindered / Weak D EDC·HCl / HOBt / DIPEA (Standard Protocol) B->D Unhindered / Strong E Aqueous Workup (Saturated NaHCO3 & Brine) C->E D->E F Pure 1H-Indazole-3-Carboxamide E->F

Figure 2: Decision matrix for selecting the optimal coupling conditions based on amine properties.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Hindered/Weak Amines)

This protocol utilizes the high reactivity of HATU. It is designed as a self-validating system where visual and chromatographic cues confirm reaction progress[5].

Reagents:

  • 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 - 0.2 M concentration)

Step-by-Step Methodology:

  • Pre-Activation (Validation Step): Dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA, followed by HATU.

    • Causality & Check: Stir for 5–10 minutes. The solution will typically transition to a clear yellow/orange color, indicating the successful formation of the HOAt active ester.

  • Amine Addition: Add the target amine (neat or dissolved in a minimum volume of DMF) dropwise to the activated ester solution.

  • Reaction Monitoring: Stir at room temperature for 8–16 hours[5].

    • Validation: Monitor via TLC (e.g., 5-10% MeOH in DCM). The indazole core is highly UV-active (254 nm). Look for the complete consumption of the baseline acid spot and the emergence of a higher

      
       product spot.
      
  • Quenching & Precipitation: Pour the reaction mixture into ice-cold water (approx. 10x the DMF volume).

    • Causality: This forces the hydrophobic indazole-3-carboxamide to precipitate while keeping the DMF, DIPEA salts, and HOAt byproducts in the aqueous phase[5].

  • Isolation: Filter the precipitated solid, wash extensively with cold water, and dry under vacuum at 60–70 °C for 2 hours[5]. (If the product does not precipitate, extract with EtOAc and wash the organic layer with 5% LiCl aqueous solution to remove residual DMF).

Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective/Scalable)

This protocol is ideal for standard primary and secondary amines, offering an easier purification profile due to the water solubility of the EDC urea byproduct[1].

Reagents:

  • 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Solution Preparation: Suspend 1H-indazole-3-carboxylic acid and HOBt in DMF/DCM. Add TEA/DIPEA and stir for 5 minutes[1].

  • Activation: Add EDC·HCl in one portion. Stir for 15–30 minutes to allow the OBt active ester to form.

    • Causality: Adding EDC after HOBt ensures that the transient O-acylisourea is immediately trapped by HOBt, preventing the dead-end N-acylurea side reaction[3].

  • Coupling: Add the amine and stir at room temperature for 12–16 hours.

  • Aqueous Workup (Self-Validating): Dilute the mixture with EtOAc.

    • Wash with 1M HCl (removes unreacted amine and basic salts).

    • Wash with 10% saturated NaHCO3 (removes HOBt and unreacted carboxylic acid)[1].

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

    • Validation: If the NaHCO3 wash remains cloudy upon acidification, unreacted starting acid was successfully purged from the organic layer.

  • Purification: Purify the crude residue via silica gel column chromatography (step gradient: 0-5% Methanol in CHCl3 or EtOAc/Hexane) to afford the pure amide[1].

References

  • National Center for Biotechnology Information (PMC)
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Der Pharma Chemica URL
  • Common side reactions in the synthesis of indazole-3-carboxamides BenchChem Technical Support Center URL
  • CA2714573A1 - Indazole derivatives (CB1 Agonists)
  • Amide coupling reaction in medicinal chemistry.

Sources

Use of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Drug Design Using 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

Executive Summary

In modern medicinal chemistry, the indazole scaffold has emerged as a privileged pharmacophore, frequently deployed as a bioisostere for indole and phenol rings[1]. Specifically, 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 959236-67-0) serves as a highly versatile building block[]. By combining the hinge-binding capability of the indazole core, the versatile conjugation potential of the 3-carboxylic acid, and the metabolic shielding of the 5-trifluoromethyl (-CF


) group, this compound is uniquely suited for designing potent, orally bioavailable small-molecule inhibitors targeting kinases, epigenetic enzymes, and ion channels.

This guide details the structural rationale, physicochemical advantages, and validated synthetic and biological protocols for incorporating this building block into hit-to-lead optimization pipelines.

Pharmacophore Rationale & Mechanistic Insights

The architectural design of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid provides three distinct mechanistic advantages in target-directed drug discovery:

  • The Indazole Core (Hinge-Binding): The 1H-indazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This dual capacity allows it to form robust, bidentate interactions with the backbone amides of the ATP-binding hinge region in protein kinases (e.g., EGFR, VEGFR-2)[3],[1].

  • The 3-Carboxylic Acid (Conjugation & Orientation): The C3-carboxylic acid acts as an ideal synthetic handle for generating amides, ureas, or hydrazides. Biologically, the resulting 3-carboxamide linkage often dictates the trajectory of the molecule out of the kinase hinge region and into the solvent-exposed or allosteric pockets. Furthermore, the parent carboxylic acid itself can participate in two-point intermolecular hydrogen bonding[4].

  • The 5-Trifluoromethyl Group (Metabolic Shielding & Lipophilicity): Unsubstituted indazoles are vulnerable to Cytochrome P450-mediated Phase I oxidation at the C5 position. The introduction of a strongly electronegative, sterically demanding -CF

    
     group completely blocks this metabolic liability[1]. Additionally, the -CF
    
    
    
    group dramatically increases the lipophilicity (LogP) of the molecule, driving it into deep, hydrophobic pockets (such as the DFG-out allosteric site in Type II kinase inhibitors) and improving passive cellular permeability.
Workflow of Rational Design

The following diagram illustrates the logical progression from the core scaffold to a fully optimized lead candidate.

G Start 5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (Core Scaffold) Mod1 C3-Carboxylic Acid (Amidation / Esterification) Start->Mod1 Derivatization Mod2 N1-Indazole Nitrogen (Alkylation / Protection) Start->Mod2 N-substitution Target2 Hydrophobic Pocket (5-CF3 Steric Fit) Start->Target2 Lipophilic Fit Target1 Kinase Hinge Binding (Bidentate H-Bonds) Mod1->Target1 Directs Trajectory Assay In Vitro Screening (TR-FRET / Cell Viability) Mod2->Assay Target1->Assay Target2->Assay Lead Lead Candidate Selection (Optimized PK/PD) Assay->Lead SAR Optimization

Rational drug design workflow utilizing the 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid core.

Quantitative Data Presentation

To understand why a medicinal chemist would select the 5-CF


 derivative over the unsubstituted parent compound, we must analyze the physicochemical shifts induced by the trifluoromethyl group.

Table 1: Physicochemical and Pharmacological Impact of 5-CF


 Substitution 
Property1H-Indazole-3-carboxylic acid5-(Trifluoromethyl)-1H-indazole-3-carboxylic acidMechanistic Advantage in Drug Design
Molecular Weight 162.15 g/mol 230.14 g/mol Provides a larger steric footprint to anchor the molecule in deep hydrophobic binding pockets.
Metabolic Liability High (Susceptible to C5 oxidation)Low (C5 blocked by C-F bonds)Prevents CYP450-mediated Phase I metabolism, significantly extending the in vivo half-life[1].
Lipophilicity (cLogP) ~1.2~2.5Enhances passive membrane permeability and strengthens Van der Waals interactions within the target.
N1-H Acidity (pKa) ~14.0~12.5The electron-withdrawing -CF

group increases NH acidity, strengthening its capacity as a hydrogen bond donor at the kinase hinge.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Synthesis of 5-(Trifluoromethyl)-1H-indazole-3-carboxamides

Amide coupling of this specific scaffold requires careful reagent selection. The electron-withdrawing nature of the 5-CF


 group slightly deactivates the carboxylic acid. Therefore, HATU is utilized over traditional EDC/HOBt to ensure highly efficient activation and prevent unreacted starting material.

Reagents:

  • 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Coupling Agent Addition: Add HATU (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 30 minutes. The solution will typically turn a pale yellow as the active uronium ester forms.

  • Amine Addition: Add the desired amine (1.2 eq) dropwise. Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold water (10 volumes). If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO

    
    , 1M HCl, and brine to remove DMF and unreacted HATU byproducts.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
  • Validation: Confirm the structure and purity (>95%) using

    
    H-NMR, 
    
    
    
    F-NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Indazole derivatives often exhibit intrinsic fluorescence due to their extended


-conjugated systems. Standard colorimetric or prompt-fluorescence assays can yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here, as its time delay eliminates short-lived background compound fluorescence, ensuring a high-fidelity readout[4].

Reagents:

  • Recombinant Kinase (e.g., EGFR or VEGFR-2)

  • Biotinylated peptide substrate

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • ATP (at apparent K

    
    )
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 5-CF

    
    -indazole-3-carboxamide in 100% DMSO.
    
  • Kinase Reaction: In a 384-well low-volume plate, add 2 µL of the compound dilution (final DMSO concentration 1%). Add 4 µL of the recombinant kinase/biotinylated substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Initiation: Initiate the reaction by adding 4 µL of ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg

    
     and halt kinase activity), the Eu-labeled anti-phospho antibody, and Streptavidin-APC.
    
  • Incubation & Readout: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Validation: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration using a 4-parameter logistic fit to determine the IC

    
    . A known inhibitor (e.g., Erlotinib for EGFR) must be included as a positive control to self-validate the assay's dynamic range[3].
    

References

  • National Center for Biotechnology Information (PMC). "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy". Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives". Available at: [Link]

Sources

Application Note: Advanced Analytical Characterization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and anticancer drugs[1]. However, the inherent annular tautomerism of the indazole nucleus (1H- vs. 2H-indazole) presents a significant analytical bottleneck during synthesis[1]. Functionalization, particularly alkylation, frequently yields a complex mixture of N1 and N2 regioisomers[2]. This application note provides a comprehensive, self-validating analytical framework utilizing High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize indazole derivatives and assign absolute regiochemistry.

The Regiochemistry Challenge in Indazole Synthesis

Because the 1H-indazole tautomer is thermodynamically more stable, while the 2H-indazole form is often kinetically favored during reactions, electrophilic substitutions (such as N-alkylation) rarely proceed with 100% regioselectivity[2]. Differentiating these isomers is critical, as the spatial orientation of the alkyl group dictates the molecule's binding affinity to biological targets[1]. Standard 1D NMR and basic LC-UV methods are insufficient for this differentiation due to overlapping chemical shifts and identical molecular weights. A multi-faceted analytical approach is required to validate the structural integrity of these compounds[3].

Comprehensive Analytical Workflow

G A Indazole Synthesis Mixture (N1 & N2 Regioisomers) B LC-MS/MS (Purity & Exact Mass) A->B Step 1 C 1D NMR (1H, 13C) (Basic Structural Confirmation) B->C Step 2 D 2D NMR (HMBC / NOESY) (Regiochemical Assignment) C->D Step 3 E X-Ray Crystallography (Absolute Conformation) D->E Step 4

Caption: Comprehensive analytical workflow for characterizing novel indazole derivatives.

Phase 1: Compositional Analysis via High-Resolution LC-MS/MS

Mechanistic Rationale

Indazole derivatives are highly polarizable and contain basic nitrogen atoms, making them ideal candidates for Positive Electrospray Ionization (ESI+)[3]. High-Resolution Mass Spectrometry (HRMS) is employed to obtain the exact elemental composition with sub-5 ppm mass accuracy, which is non-negotiable for confirming novel chemical entities[3]. Furthermore, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides diagnostic fragmentation routes. For instance, the cleavage of substituents at the C3 position yields highly specific product ions that confirm the integrity of the indazole core[4].

Protocol: LC-MS/MS Acquisition and Validation

This protocol is designed as a self-validating system to prevent false formula assignments caused by mass drift or ion suppression.

Step 1: System Suitability Test (SST) Inject a known indazole standard to verify mass accuracy (< 5 ppm error) and column theoretical plates[4]. Causality: Ensures the Time-of-Flight (TOF) or Orbitrap mass analyzer is properly calibrated before running unknown samples.

Step 2: Sample Preparation Dilute the synthesized indazole to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile. Causality: High concentrations cause detector saturation and ion suppression. A 1 µg/mL concentration ensures the response falls within the linear dynamic range of the detector.

Step 3: Chromatographic Separation Utilize a sub-2 µm C18 column. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid provides the necessary protons (


) to drive ESI+ ionization of the indazole nitrogens while mitigating peak tailing by masking residual silanols on the stationary phase.

Step 4: MS/MS Acquisition Apply CID at normalized collision energies of 20-40 eV. Causality: This energy range is optimal for breaking the weaker exocyclic bonds (e.g., N-alkyl cleavage) while leaving the rigid aromatic indazole bicyclic core intact for structural mapping[4].

LC-MS/MS Method Parameters Summary
ParameterSettingRationale / Causality
Ionization Mode ESI Positive (+ve)Indazoles readily accept protons due to basic nitrogens[3].
Mobile Phase Additive 0.1% Formic AcidPromotes ionization and improves chromatographic peak shape.
Mass Accuracy Target < 5 ppm errorRequired for unambiguous elemental formula confirmation[4].
CID Energy 20 - 40 eVSufficient to induce diagnostic fragmentation without shattering the core[4].

Phase 2: Unambiguous Regiochemical Assignment via 2D NMR

The Causality of HMBC and NOESY Correlations

While 1D


C NMR shows chemical shift differences between N1 and N2 isomers, these shifts are highly susceptible to electronic interference from other substituents. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive gold standard[2].

The physical causality relies on the


 (three-bond) scalar coupling. In an N1-alkylated indazole, the alkyl 

-protons are exactly three bonds away from the C7a bridgehead carbon, producing a strong cross-peak. Conversely, in an N2-alkylated system, these same protons are three bonds away from the C3 carbon[2]. This geometric reality makes HMBC an internally self-validating technique.

HMBC N1_Isomer N1-Alkyl Indazole CH2_N1 Alkyl CH2 Protons N1_Isomer->CH2_N1 N2_Isomer N2-Alkyl Indazole CH2_N2 Alkyl CH2 Protons N2_Isomer->CH2_N2 C7a C7a (Bridgehead Carbon) CH2_N1->C7a Strong HMBC (3J) C3 C3 Carbon CH2_N2->C3 Strong HMBC (3J)

Caption: 2D HMBC NMR correlation pathways differentiating N1 and N2 alkylated indazole regioisomers.

Protocol: 2D NMR Acquisition for N1/N2 Differentiation

Step 1: Sample Preparation Dissolve 15-20 mg of the highly purified indazole regioisomer in 0.6 mL of DMSO-


 or CDCl

. Causality: A high analyte concentration is strictly required to achieve sufficient signal-to-noise (S/N) for the insensitive

C nucleus during 2D HMBC acquisition.

Step 2: Probe Tuning and Matching Manually tune the NMR probe for


H and 

C frequencies. Causality: Maximizes radiofrequency power transfer to the sample, which is critical for detecting weak, long-range

couplings.

Step 3: HMBC Acquisition Set the long-range coupling delay to optimize for


 Hz (typical for 

in aromatic systems)[2]. Causality: If the delay is mismatched, the sine-bell modulation will result in missing cross-peaks, leading to a false negative regiochemical assignment.

Step 4: NOESY Acquisition (Orthogonal Validation) Run a 2D NOESY experiment with a mixing time of 300-500 ms. Causality: Allows sufficient time for cross-relaxation (Nuclear Overhauser Effect) to build up between protons closer than 5 Å. An N1-alkyl group will show a through-space NOE to the H-7 proton, while an N2-alkyl group will show an NOE to the H-3 proton, orthogonally confirming the HMBC data[2].

Diagnostic NMR Parameters Summary
ParameterN1-Alkyl IndazoleN2-Alkyl IndazoleCausality / Rationale
Typical

C Shift (Alkyl CH

)
~45 - 55 ppm~50 - 60 ppmN2 is more electronegative in the quinonoid form, deshielding the

-carbon[2].
HMBC Correlation (

)
Alkyl CH


C7a
Alkyl CH


C3 & C3a
3-bond coupling path dictates visibility based on the point of attachment[2].
NOESY Correlation Alkyl CH


H-7
Alkyl CH


H-3
Spatial proximity (< 5 Å) of protons dictates through-space interactions[2].

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - nih.gov.[Link]

  • Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - nih.gov.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - d-nb.info.[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Context

The indazole-3-carboxylic acid core is a privileged pharmacophore frequently encountered in drug discovery and forensic toxicology, most notably as the primary hydrolytic metabolite of indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) . The specific derivative, 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid , presents unique analytical challenges and opportunities.

The addition of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position drastically alters the molecule's electron distribution. Mechanistically, this increases the lipophilicity of the compound, extending its retention time on reversed-phase chromatography compared to its unsubstituted analogs. Furthermore, the highly stable C-F bonds resist cleavage at low collision energies during mass spectrometric analysis, forcing fragmentation to occur almost exclusively at the carboxylic acid moiety . Understanding these physicochemical drivers is critical for developing a robust, high-sensitivity LC-MS/MS assay.

Physicochemical Properties & MS Parameters

To establish a targeted mass spectrometry method, exact mass calculations are required. The table below summarizes the critical parameters for high-resolution mass spectrometry (HRMS) tuning.

ParameterValueCausality / Analytical Implication
Chemical Formula C₉H₅F₃N₂O₂Determines the isotopic envelope for HRMS validation.
Monoisotopic Mass 230.0303 DaBaseline for calculating theoretical adduct masses.
ESI+ Precursor [M+H]⁺ m/z 231.0381Primary target for positive mode; protonation occurs at the indazole nitrogen.
ESI- Precursor [M-H]⁻ m/z 229.0225Primary target for negative mode; deprotonation of the carboxylic acid.
LogP (Predicted) ~2.8Indicates moderate lipophilicity; requires >40% organic modifier for elution.

Analytical Workflow

The following workflow outlines the end-to-end process from sample preparation to data processing.

Workflow SamplePrep Sample Preparation (Matrix Spiking & LLE) UHPLC UHPLC Separation (C18, Gradient Elution) SamplePrep->UHPLC 2 μL Injection ESI Electrospray Ionization (ESI+ & ESI-) UHPLC->ESI Eluent HRMS High-Resolution MS (Orbitrap / Q-TOF) ESI->HRMS Gas-Phase Ions Data Data Processing (Exact Mass & Fragments) HRMS->Data Mass Spectra

Fig 1. LC-HRMS/MS analytical workflow for indazole-3-carboxylic acid derivatives.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . It incorporates internal quality control gates that automatically flag matrix effects or extraction failures, ensuring that every reported quantitative value is trustworthy.

Step 1: Sample Preparation & Internal Standard (IS) Spiking
  • Aliquot: Transfer 100 µL of biological matrix (e.g., plasma or urine) into a clean microcentrifuge tube.

  • IS Spike (The Validation Gate): Add 10 µL of Indazole-d5-3-carboxylic acid (100 ng/mL) to the sample.

    • Causality: The deuterated IS co-elutes with the target analyte. If the absolute peak area of the IS drops below 50% of a neat solvent standard, the system flags severe ion suppression, invalidating the run until the sample is diluted or the extraction is optimized.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% formic acid). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation Conditions
  • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: The 0.1% formic acid serves a dual purpose. It maintains the carboxylic acid in its protonated, neutral state to enhance retention on the hydrophobic C18 stationary phase, while simultaneously providing an abundant proton source for positive electrospray ionization (ESI+).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column Wash)

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (HRMS) Settings
  • Ionization: Heated Electrospray Ionization (HESI), operating in polarity switching mode (ESI+/ESI-).

  • Capillary Temperature: 320°C.

  • Spray Voltage: +3.5 kV (Positive) / -2.8 kV (Negative).

  • Acquisition Mode: Full Scan (FS) triggering Data-Dependent MS/MS (ddMS2).

  • Mass Resolution: 70,000 FWHM for FS; 17,500 FWHM for ddMS2.

Mass Spectrometric Fragmentation Dynamics

The fragmentation behavior of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is highly predictable and provides excellent diagnostic ions for identification.

Positive Ion Mode (ESI+)

In ESI+ mode, collision-induced dissociation (CID) of the [M+H]⁺ precursor (m/z 231.0381) primarily targets the carboxylic acid moiety. The initial low-energy fragmentation results in the loss of water (-18 Da) to form an acylium ion (m/z 213.0275). As collision energy increases, a subsequent loss of carbon monoxide (-28 Da) occurs, yielding the stable 5-(trifluoromethyl)indazolium cation (m/z 185.0326). Only at extremely high collision energies does the highly stable -CF₃ group degrade, losing hydrogen fluoride (HF, -20 Da) to yield m/z 165.0264.

Fragmentation Parent [M+H]+ m/z 231.0381 LossH2O [M+H - H2O]+ m/z 213.0275 Parent->LossH2O -H2O (-18 Da) Low CE LossCO [M+H - H2O - CO]+ m/z 185.0326 LossH2O->LossCO -CO (-28 Da) Med CE LossHF [M+H - H2O - CO - HF]+ m/z 165.0264 LossCO->LossHF -HF (-20 Da) High CE

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway for the target compound.

Negative Ion Mode (ESI-)

In ESI- mode, the carboxylic acid proton is easily abstracted. The resulting carboxylate anion (m/z 229.0225) is highly unstable under CID and undergoes rapid and dominant decarboxylation (-44 Da). This makes the[M-H - CO₂]⁻ ion at m/z 185.0327 the most reliable quantifier in negative mode, as it channels almost all ion current into a single fragment.

Quantitative Data Presentation

For laboratories utilizing triple quadrupole (QqQ) instruments for targeted quantification, the following Multiple Reaction Monitoring (MRM) transitions and optimal collision energies (CE) are derived from the HRMS fragmentation pathways.

PolarityPrecursor Ion (m/z)Product Ion (m/z)Neutral LossOptimal CE (eV)Purpose
ESI+ 231.0213.0H₂O (18 Da)15Quantifier
ESI+ 231.0185.0HCOOH (46 Da)25Qualifier 1
ESI+ 231.0165.0HCOOH + HF (66 Da)40Qualifier 2
ESI- 229.0185.0CO₂ (44 Da)12Quantifier (High Sensitivity)

Note: ESI- generally provides superior signal-to-noise (S/N) ratios for indazole-3-carboxylic acids due to the highly efficient deprotonation of the carboxyl moiety and the singular, high-yield decarboxylation fragmentation pathway.

Conclusion

The mass spectrometric analysis of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid requires a nuanced understanding of its ionization and fragmentation mechanics. By leveraging the rapid decarboxylation in ESI- mode for high-sensitivity quantification, and the step-wise degradation (loss of H₂O, CO, and HF) in ESI+ mode for rigorous structural confirmation, analysts can achieve highly robust detection. The integration of deuterated internal standards ensures that this workflow remains self-validating against matrix suppression, making it highly suitable for rigorous pharmacokinetic and forensic applications.

References

  • Shevyrin, V., Melkozerov, V., Nevero, A., Eltsov, O., Shafran, Y., Morzherin, Y., & Lebedev, A. T. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315. Available at:[Link]

  • Xiang, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 570. Available at:[Link]

Application Note: Designing Biochemical Assays with 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid for Metabolic Target Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Field: Fragment-Based Drug Discovery (FBDD), Cancer Metabolism, Assay Development

Introduction & Scientific Rationale

Targeting the altered energy metabolism of cancer cells—specifically the Warburg effect—remains a highly active area of oncology drug discovery. Historically, the indazole-3-carboxylic acid scaffold has been recognized as a privileged pharmacophore for disrupting tumor bioenergetics. The prototypical drug in this class, Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), exerts its anti-cancer effects by inhibiting mitochondrially bound Hexokinase II (HK-II)[1] and the Mitochondrial Pyruvate Carrier (MPC)[2],. However, Lonidamine's weak single-agent efficacy and reversible binding kinetics have necessitated the development of next-generation derivatives[3].

  • Bioisosteric Superiority: The 5-trifluoromethyl (CF

    
    ) group acts as a lipophilic, electron-withdrawing bioisostere to the traditional halogen substitutions. It significantly increases the metabolic half-life by blocking cytochrome P450-mediated oxidation at the 5-position.
    
  • Mitochondrial Penetration: The CF

    
     moiety increases the overall LogP of the fragment, driving superior partitioning across the inner mitochondrial membrane (IMM), which is critical for accessing the MPC complex and mitochondrially-tethered HK-II.
    

This application note provides a comprehensive, self-validating framework for designing biochemical and cellular assays to screen derivatives of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid against HK-II and MPC.

Target Pathways and Scaffold Intervention

To rationally design our assays, we must first map the biochemical topology of the targets. HK-II catalyzes the first committed step of glycolysis, while MPC is the obligate gateway for pyruvate entry into the mitochondrial matrix for oxidative phosphorylation (OXPHOS).

MetabolicPathway Glucose Glucose (Cytosol) HK2 Hexokinase II (HK-II) Glucose->HK2 G6P Glucose-6-Phosphate HK2->G6P Pyruvate Pyruvate (Cytosol) G6P->Pyruvate Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC PyrMito Pyruvate (Mitochondria) MPC->PyrMito TCA TCA Cycle & OXPHOS PyrMito->TCA Inhibitor 5-CF3-Indazole-3-Carboxylic Acid (Scaffold) Inhibitor->HK2 Inhibits Inhibitor->MPC Inhibits

Fig 1: Metabolic pathway showing the dual-node inhibition strategy of the indazole-3-carboxylic acid scaffold.

Experimental Protocols & Assay Methodologies

A robust assay must be a self-validating system. To achieve this, we employ orthogonal readout strategies and strict internal controls to rule out assay interference (e.g., compound autofluorescence or aggregation).

Protocol A: Hexokinase II (HK-II) Coupled Enzyme Kinetic Assay

Causality & Logic: Direct measurement of Glucose-6-Phosphate (G6P) is technically challenging in high-throughput formats. We utilize a coupled enzyme system where Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes the newly formed G6P, simultaneously reducing NAD


 to NADH. NADH produces a strong, continuous absorbance signal at 340 nm, allowing for real-time kinetic monitoring of HK-II activity.

Materials:

  • Recombinant Human HK-II (N-terminal His-tag)

  • Coupling Enzyme: G6PDH (Leuconostoc mesenteroides)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl

    
    , 50 mM KCl, 0.1% BSA.
    
  • Substrates: 2 mM ATP, 5 mM D-Glucose, 1 mM NAD

    
    .
    

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivatives in 100% DMSO. Dispense 1 µL into a 384-well UV-transparent microplate (final DMSO concentration = 1%).

  • Enzyme Master Mix: Prepare a solution containing 10 nM HK-II and 2 U/mL G6PDH in Assay Buffer. Add 49 µL to the assay plate.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow for fragment-enzyme equilibrium.

  • Reaction Initiation: Add 50 µL of Substrate Master Mix (ATP, Glucose, NAD

    
     in Assay Buffer) to all wells to initiate the reaction.
    
  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes.

  • Self-Validation & QC:

    • Positive Control: 100 µM Lonidamine (100% inhibition reference).

    • Negative Control: 1% DMSO vehicle (0% inhibition reference).

    • Counter-Screen: Run the assay without HK-II but with exogenous G6P to ensure the fragment is not a false-positive inhibitor of the coupling enzyme (G6PDH).

Protocol B: Mitochondrial Pyruvate Carrier (MPC) Respirometry Assay

Causality & Logic: MPC is an inner mitochondrial membrane transport protein. Biochemical isolation of MPC often destroys its functional conformation. Therefore, the gold standard for measuring MPC inhibition is functional respirometry using permeabilized cells[2]. By using digitonin to permeabilize the plasma membrane, we bypass cytosolic glycolysis and Monocarboxylate Transporters (MCTs), allowing us to directly measure mitochondrial oxygen consumption rate (OCR) driven strictly by exogenous pyruvate import.

Materials:

  • Seahorse XF96 Extracellular Flux Analyzer

  • Cell Line: HCT116 (Colorectal carcinoma)

  • Permeabilization Buffer: MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH

    
    PO
    
    
    
    , 5 mM MgCl
    
    
    , 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2) containing 25 µg/mL Digitonin.
  • Substrates: 5 mM Pyruvate, 1 mM Malate, 2 mM ADP.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Permeabilization & Substrate Loading: Wash cells twice with MAS buffer. Add 135 µL of Permeabilization Buffer containing Pyruvate, Malate, and ADP.

  • Baseline Measurement: Insert the plate into the Seahorse Analyzer. Measure basal OCR for 3 cycles (Mix 3 min, Measure 3 min).

  • Compound Injection: Inject 15 µL of 10X concentrated 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivatives from Port A.

  • Response Measurement: Measure OCR for 5 cycles to observe the immediate decline in respiration due to MPC blockade.

  • Self-Validation & QC:

    • Positive Control: 10 µM UK-5099 (A potent, established covalent inhibitor of MPC).

    • Specificity Control: In a parallel plate, drive respiration with Succinate (Complex II substrate) instead of Pyruvate. A true MPC inhibitor will not affect succinate-driven respiration. If OCR drops with succinate, the compound is nonspecifically toxic or uncoupling the electron transport chain.

High-Throughput Screening to Lead Optimization Workflow

AssayWorkflow Frag Fragment Preparation 5-(CF3)-1H-indazole-3-carboxylic acid HKAssay HK-II Coupled Enzyme Assay (NADH Absorbance at 340 nm) Frag->HKAssay MPCAssay MPC Respirometry Assay (Seahorse XF Pyruvate Oxidation) Frag->MPCAssay Hit Hit Validation & Triage (Counter-Screens & IC50) HKAssay->Hit MPCAssay->Hit SAR Structure-Activity Relationship (SAR) Lead Optimization via FBDD Hit->SAR

Fig 2: Parallel screening workflow utilizing orthogonal biochemical and functional respirometry assays.

Data Presentation & Expected Outcomes

When utilizing the 5-trifluoromethyl fragment as a starting point, researchers should expect an improved baseline pharmacokinetic profile compared to legacy compounds. Below is a representative data matrix summarizing the expected improvements during a hit-to-lead campaign.

Compound ClassHK-II IC

(µM)
MPC IC

(µM)
Caco-2 Permeability (

cm/s)
Liver Microsome T

(min)
Lonidamine (Reference) 45.02.512.435
5-CF

-ICA (Fragment)
>10048.028.6>120
Optimized Lead (Hypothetical) 1.20.0834.2>120

Data Interpretation: While the naked 5-CF


-ICA fragment possesses lower initial potency than the fully elaborated Lonidamine molecule, its superior permeability and metabolic stability provide a vastly superior foundation for synthesizing targeted covalent inhibitors (TCIs) or highly potent reversible inhibitors.

References

  • Lonidamine - Wikipedia. Wikipedia.
  • Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine.
  • pH-dependent structural characteristics of lonidamine: 1 H and 13 C NMR study. Royal Society of Chemistry (RSC).
  • The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Tre

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid . As a privileged scaffold in medicinal chemistry and drug development, the reproducibility of this indazole core is critical[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The classical Sandmeyer-type reductive cyclization from 5-(trifluoromethyl)isatin is fraught with scale-up challenges, primarily due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group[2]. This guide explains the causality behind each chemical behavior, provides a self-validating experimental protocol, and addresses the most common failure points encountered at the bench.

Pathway Visualization

SynthesisWorkflow SM 5-(Trifluoromethyl)isatin (Starting Material) Step1 Alkaline Hydrolysis (NaOH, H2O, 50°C) SM->Step1 Int1 Sodium 2-amino-5-(CF3)phenylglyoxylate (Ring-Opened Intermediate) Step1->Int1 Step2 Diazotization (NaNO2, HCl, 0-5°C) Int1->Step2 Int2 Diazonium Chloride Intermediate (Highly Electrophilic) Step2->Int2 Step3 Reductive Cyclization (SnCl2·2H2O, HCl, <5°C) Int2->Step3 Product 5-(CF3)-1H-indazole-3-carboxylic acid (Final Product) Step3->Product

Figure 1: Step-by-step synthetic workflow for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met. This methodology is adapted from standard indazole ring-construction literature [3].

Step 1: Alkaline Hydrolysis (Isatin Ring Opening)

  • Suspend 1.0 equivalent of 5-(trifluoromethyl)isatin in 1.5 M aqueous NaOH (approx. 5 volumes).

  • Heat the mixture to 50 °C under continuous magnetic stirring for 2 hours.

  • Causality: The hydroxide ion attacks the highly electrophilic C2 carbonyl of the isatin ring, driving the cleavage of the C-N bond to form the alpha-keto acid sodium salt.

  • Validation Checkpoint 1: The reaction must transition from a turbid, pale suspension to a completely transparent, deep-orange/red homogeneous liquid. If solid remains, hydrolysis is incomplete.

Step 2: Diazotization

  • Cool the homogeneous solution to strictly 0–5 °C using an ice-salt bath.

  • Slowly acidify the solution by dropwise addition of concentrated HCl (12.1 M) until the pH is < 1.

  • Add a pre-chilled aqueous solution of NaNO₂ (1.15 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality: The -CF₃ group exerts strong -I (inductive) and -M (mesomeric) effects, making the resulting diazonium ion highly electrophilic and exceptionally prone to nucleophilic attack by water (which would form an unwanted phenol byproduct). Strict thermal control prevents this degradation.

  • Validation Checkpoint 2: Five minutes after the NaNO₂ addition is complete, spot the reaction mixture onto starch-iodide indicator paper. An immediate deep blue-black color confirms the presence of excess nitrous acid and successful diazonium formation.

Step 3: Reductive Cyclization

  • Prepare a solution of SnCl₂·2H₂O (2.8 equivalents) in concentrated HCl (3 volumes) and chill to 0 °C.

  • Add the SnCl₂ solution dropwise to the diazonium mixture. Do not allow the temperature to exceed 5 °C during addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Causality: The reduction of the diazonium salt to the aryl hydrazine is highly exothermic. The subsequent intramolecular condensation of the hydrazine onto the alpha-keto carbon forms the indazole ring.

  • Validation Checkpoint 3: Upon warming to room temperature, the immediate evolution of a dense, bright yellow precipitate confirms successful cyclization.

Step 4: Purification

  • Filter the bright yellow solid under vacuum and wash with cold 1M HCl, followed by cold water.

  • To remove trapped tin impurities, recrystallize the crude solid from a DMF/CH₂Cl₂ mixture or glacial acetic acid [4].

Quantitative Data: Reductive Cyclization Strategies

The choice of reducing agent heavily impacts both the yield and the downstream purity of the indazole scaffold [5]. Use the table below to select the optimal condition for your specific lab constraints.

Table 1: Comparison of Reductive Cyclization Conditions for 5-(CF₃)-Indazole Scaffolds

Reductant SystemEquivalentsThermal ProfileAvg. Crude Yield (%)Tin (Sn) Impurity LoadRecommended Purification
SnCl₂·2H₂O / HCl 2.8< 5 °C → 25 °C82 - 88%High (>5%)Glacial Acetic Acid Recrystallization
SO₂ (gas) + SnCl₂ Sat. + 1.2< 5 °C → 25 °C75 - 80%Moderate (~1-2%)DMF/CH₂Cl₂ Precipitation
Na₂SO₃ / H₂O 4.00 °C → 60 °C55 - 65%None (0%)Direct Filtration & Water Wash
Troubleshooting & FAQs

Q1: My overall yield is consistently below 40%. What is the primary cause of product loss? A: The most common failure point is the thermal degradation of the diazonium intermediate. Because the -CF₃ group at the 5-position strongly withdraws electron density, it destabilizes the diazonium salt compared to unsubstituted or electron-rich analogs. This makes the intermediate highly electrophilic and prone to hydrolysis into a phenol derivative. Actionable Fix: Ensure your internal reaction temperature is strictly maintained between -5 °C and 0 °C during the NaNO₂ addition. Use an internal temperature probe rather than relying on the bath temperature, and ensure vigorous overhead stirring to prevent localized exothermic hotspots.

Q2: The final product is contaminated with a high percentage of tin (Sn) salts. How can I improve the purity without sacrificing yield? A: Stannous chloride (SnCl₂) is a robust reducing agent, but it rapidly oxidizes to form insoluble Sn(IV) oxides and hydroxides during aqueous workup, which co-precipitate with your product [4]. Actionable Fix: Instead of standard aqueous washing, perform a recrystallization using glacial acetic acid. Acetic acid effectively solubilizes the inorganic tin byproducts while the indazole selectively crystallizes out. Alternatively, saturate the diazonium solution with sulfur dioxide (SO₂) gas prior to adding a reduced equivalent of SnCl₂ (see Table 1). This dual-reductant approach significantly lowers the total tin load in the system [5].

Q3: The starting 5-(trifluoromethyl)isatin is not fully dissolving during the first step. Is the hydrolysis incomplete? A: Yes. Isatin derivatives with electron-withdrawing groups have notoriously poor aqueous solubility, even in highly alkaline conditions. If the isatin is not fully hydrolyzed to the open-chain glyoxylate, it cannot be diazotized, leading to unreacted starting material contaminating the final mixture. Actionable Fix: Increase the NaOH concentration slightly (e.g., to 2.0 M) and extend the heating time at 50 °C until Validation Checkpoint 1 is met (a completely homogenous, clear solution). Do not exceed 60 °C, as excessive heat can lead to the decarboxylation or degradation of the delicate glyoxylic acid intermediate.

Q4: Can I use a different reducing agent to completely avoid heavy metals? A: Yes, sodium sulfite (Na₂SO₃) or sodium dithionite can be used for the reductive cyclization to achieve a metal-free product. However, the reduction potential must be carefully matched to the electrophilicity of the -CF₃ substituted diazonium salt. Using Na₂SO₃ often requires slightly elevated temperatures (warming to 60 °C after addition) to drive the intramolecular cyclization, which can lower the overall yield (approx. 60%) compared to SnCl₂ due to competing side reactions.

References
  • Organic Syntheses. "Indazole - Organic Syntheses Procedure." Org. Syn. Coll. Vol. 3, 475 (1955). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem. 2018, 14, 2112–2122. Available at:[Link]

Sources

Avoiding side products in the N-alkylation of indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the N-alkylation of indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical synthetic transformation. The indazole scaffold is a privileged structure in modern drug discovery, and controlling the site of N-alkylation is paramount for achieving desired biological activity and simplifying downstream processing.[1][2]

The primary challenge in this chemistry is the presence of two nucleophilic nitrogen atoms, N1 and N2, which frequently leads to the formation of difficult-to-separate regioisomeric mixtures.[3][4][5] This guide provides in-depth, field-proven insights and detailed protocols to help you troubleshoot common issues and achieve high regioselectivity in your reactions.

Core Principles: Understanding N1 vs. N2 Regioselectivity

The regiochemical outcome of the N-alkylation of indazole-3-carboxylic acid is a classic case of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[2][6][7][8] Therefore, reaction conditions that allow for equilibration will typically favor the N1-alkylated product. Conversely, conditions that favor a rapid, irreversible reaction can often lead to the kinetically favored N2-product.

Several interdependent factors dictate the final N1:N2 product ratio:

  • Base and Counter-ion: The choice of base is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) tend to favor N1-alkylation. The sodium cation is theorized to form a six-membered chelate with the N2 nitrogen and the oxygen of the C3-carboxylate, sterically blocking the N2 position from the incoming electrophile.[3][9][10]

  • Solvent System: The polarity and coordinating ability of the solvent play a crucial role. Non-polar aprotic solvents like tetrahydrofuran (THF) are often used with strong bases to promote N1-selectivity, whereas polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases can lead to product mixtures.[3][11]

  • Substituents: While our focus is the C3-carboxylic acid, other substituents on the indazole ring, particularly at the C7 position, can exert significant steric and electronic effects. An electron-withdrawing or bulky group at C7 can sterically hinder the N1 position, leading to high N2 selectivity.[1][6][12][13]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium, favoring the more stable N1-isomer.[6][7]

G Base Base & Cation (e.g., NaH, K2CO3, Cs2CO3) Thermo Thermodynamic Control (Equilibrium) Base->Thermo e.g., NaH Kinetic Kinetic Control (Rate-Determined) Base->Kinetic e.g., Mitsunobu Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->Thermo e.g., THF Solvent->Kinetic e.g., Polar Aprotic Substituents Ring Substituents (e.g., C7-NO2) N2_Product N2-Alkylated Product (Often Faster Formation) Substituents->N2_Product C7 Steric Hindrance Temperature Temperature (Low vs. High) Temperature->Thermo High Temp N1_Product N1-Alkylated Product (More Stable) Thermo->N1_Product Kinetic->N2_Product

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.[8]

Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of indazole-3-carboxylic acid and its ester derivatives.

Question: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Answer: This is the most frequent challenge. To enhance N1 selectivity, you need to employ conditions that favor the thermodynamically more stable product.[10]

Causality & Solution:

  • Suboptimal Base/Solvent Combination: Using weaker bases like potassium carbonate (K₂CO₃) in DMF is known to produce regioisomeric mixtures.[3][8][9]

    • Actionable Advice: Switch to a strong, non-coordinating base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the most robust and widely reported system for achieving high N1-selectivity (>99% in many cases).[2][10][11][12] An alternative is using cesium carbonate (Cs₂CO₃) in dioxane , which has also proven highly effective, potentially through a similar chelation mechanism.[3][4][14]

  • Reaction Not Reaching Thermodynamic Equilibrium:

    • Actionable Advice: Ensure the reaction runs to completion. If using NaH/THF, after the initial deprotonation, consider gently heating the reaction to 50 °C. This can facilitate the conversion to the more stable N1-isomer and drive the reaction to completion.[11][13]

Question: My goal is the N2-alkylated product, but the reaction is not selective. What should I do?

Answer: Selectively forming the N2-isomer requires steering the reaction down a kinetically controlled pathway, as it is generally the less stable product.

Causality & Solution:

  • Conditions Favoring Thermodynamic Product: Your current conditions (e.g., strong base, high temperature) likely allow for equilibration to the N1-isomer.

    • Actionable Advice: Employ conditions known to favor the kinetic N2 product. The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DEAD or DIAD) is a highly effective method for selective N2-alkylation.[4][10][11][12][13]

  • Steric/Electronic Influence: If your indazole lacks a C7 substituent to sterically direct the alkylation to N2, standard methods may still give mixtures.

    • Actionable Advice: For certain electrophiles, acid-catalyzed alkylation can be highly N2-selective. For example, using alkyl 2,2,2-trichloroacetimidates under acidic conditions has been shown to be exceptionally selective for the N2 position.[15]

Question: My reaction has a low yield or is not proceeding to completion. How can I fix this?

Answer: Low conversion can often be traced back to issues with reagents, deprotonation, or solvent compatibility.

Causality & Solution:

  • Incomplete Deprotonation: The indazole N-H is acidic, but full deprotonation is required for efficient alkylation. If using NaH, the quality of the hydride is critical.

    • Actionable Advice: Use fresh, high-quality NaH (60% dispersion in mineral oil is standard). Ensure your reaction is performed under strictly anhydrous conditions (flame-dried glassware, dry solvents, inert atmosphere).[13][16] Allow sufficient time for deprotonation (30-60 minutes at room temperature) and look for the cessation of hydrogen evolution before adding your electrophile.[8][16]

  • Poor Base/Solvent Compatibility: Some combinations are simply ineffective. For example, using potassium carbonate in THF often results in no reaction due to poor solubility and lower basicity.[8][10]

    • Actionable Advice: If using a carbonate base, switch to a more polar solvent like DMF or dioxane.[10] For NaH, THF is the preferred solvent.

  • Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides. Tosylates are also excellent electrophiles.

    • Actionable Advice: If using an alkyl chloride with poor results, consider switching to the corresponding bromide, iodide, or tosylate to increase the rate of alkylation.[16]

Question: The N1 and N2 isomers are difficult to separate by column chromatography. Are there any tips?

Answer: While optimizing the reaction to avoid forming the mixture is the best strategy, sometimes separation is unavoidable.

Causality & Solution:

  • Similar Polarity: The N1 and N2 isomers often have very similar polarities, making baseline separation on silica gel challenging.

    • Actionable Advice:

      • Optimize Chromatography: Experiment with different solvent systems. A shallow gradient and high-purity silica can improve resolution. Sometimes, switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography can be effective.

      • Recrystallization: This can be a powerful, scalable alternative to chromatography. A patented method describes the use of mixed solvent systems (e.g., methanol/water or THF/water) to selectively crystallize one isomer from the mixture, yielding a single isomer with >99% purity.[17]

      • Derivatization: If the starting material was an ester, you can try hydrolyzing the crude isomeric mixture to the carboxylic acids. The difference in the physical properties (e.g., pKa, solubility) of the isomeric acids might be larger, facilitating an easier separation.

G cluster_N1 N1 Optimization cluster_N2 N2 Optimization Start Start: Poor N1/N2 Selectivity Desired Desired Isomer? Start->Desired N1_Path N1 (Thermodynamic) Desired->N1_Path N1 N2_Path N2 (Kinetic) Desired->N2_Path N2 Check_Base Check Base/Solvent. Using K2CO3/DMF? N1_Path->Check_Base Check_Method Using standard alkylation conditions? N2_Path->Check_Method Switch_NaH Switch to NaH in THF or Cs2CO3 in Dioxane. Check_Base->Switch_NaH Yes Check_Temp Consider heating to 50°C after alkylating agent addition. Switch_NaH->Check_Temp End_N1 High N1 Selectivity Check_Temp->End_N1 Switch_Mitsunobu Switch to Mitsunobu conditions (PPh3, DEAD). Check_Method->Switch_Mitsunobu Yes Check_C7 Does substrate have C7-substituent? Check_Method->Check_C7 No End_N2 High N2 Selectivity Switch_Mitsunobu->End_N2 Check_C7->Switch_Mitsunobu No Check_C7->End_N2 Yes (Steric Hindrance)

Caption: A logical workflow for troubleshooting poor N1/N2 selectivity.

Detailed Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH in THF (Thermodynamic Control) This protocol is optimized for achieving high N1-regioselectivity and is considered the gold standard for many indazole substrates, including those with C3-carboxy groups.[8][10][12][13]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the indazole-3-carboxylic acid or ester (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 30-60 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[8][10]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control) This method often provides good to excellent selectivity for the N2-isomer by utilizing an alcohol as the alkylating agent precursor under mild conditions.[10][13][14]

  • Preparation: To a round-bottom flask under an inert atmosphere, dissolve the indazole-3-carboxylic acid ester (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture contains triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can complicate purification. Direct purification by flash column chromatography is typically required to isolate the desired N2-alkylated product.[8][13]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for selective N1-alkylation of indazole-3-carboxylic acid itself? A1: While many literature procedures use the methyl or ethyl ester, a 2024 study demonstrated a direct and highly selective N1-alkylation of indazole-3-carboxylic acid. The method involves using the acid directly and was successfully applied to the synthesis of numerous compounds with overall yields of 51-96%.[18] This approach avoids the extra steps of esterification and potential hydrolysis.

Q2: How do I confidently distinguish between the N1 and N2 isomers? A2: Unambiguous characterization is crucial. While 1D ¹H NMR can provide clues, 2D NMR techniques are definitive. In the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the protons of the N-alkyl group (e.g., the CH₂ group attached to the nitrogen) on the N1-isomer will show a long-range correlation to the C7a carbon of the indazole ring. Conversely, the N-alkyl protons on the N2-isomer will show a correlation to the C3 carbon.[5][11][12]

Q3: Can I use potassium carbonate? It's a milder and easier-to-handle base. A3: You can, but be prepared for a mixture of N1 and N2 products.[3][9] The combination of K₂CO₃ in a polar aprotic solvent like DMF is commonly used but rarely provides high regioselectivity for indazoles with a C3-carboxy group.[9] If your isomers are easily separable and you wish to avoid reactive hydrides, this may be a viable option, but it is not recommended for achieving high selectivity.

Q4: I see a new spot on my TLC that isn't either of the N-alkylated products. What could it be? A4: If you are using harsh reaction conditions (e.g., very high temperatures) with the indazole-3-carboxylic acid starting material, you may be observing decarboxylation. This side reaction results in the formation of indazole itself, which could then be alkylated to give N1- and N2-alkyl indazoles lacking the desired C3-substituent.[5]

Summary of Reaction Conditions for Regiocontrol

Desired IsomerBaseSolventTemperatureControl TypeExpected Outcome & Key Considerations
N1 NaHTHFRT to 50 °CThermodynamicGold Standard. High N1 selectivity. Requires anhydrous conditions. Chelation control is the proposed mechanism.[10][12][13]
N1 Cs₂CO₃Dioxane90 °CThermodynamicExcellent alternative to NaH. High yields and high N1 selectivity reported. Good for scaling up.[3][4][14]
N2 Mitsunobu ReagentsTHF0 °C to RTKineticHighly effective for N2 selectivity using an alcohol. Purification can be challenging due to byproducts.[10][12][13]
Mixture K₂CO₃DMFRT to HeatMixedOften gives poor selectivity, resulting in a mixture of N1 and N2 isomers. Simpler to perform but requires difficult purification.[3][9]

References

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec.

  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.

  • Keating, M. J., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950.

  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles.

  • Serrano, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry, 20, 1940–1954.

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Indazole N-Alkylation.

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.

  • Serrano, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.

  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.

  • Serrano, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC.

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides.

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6830.

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011). Google Patents.

  • Johansson, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.

  • Keating, M. J., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950.

Sources

Technical Support Center: Optimization of Amide Coupling for 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific synthetic hurdles associated with 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid. This substrate presents a unique dual-challenge: the competing nucleophilicity of the unprotected indazole nitrogens (N1/N2) and the severe solubility/electronic effects induced by the 5-trifluoromethyl group.

This guide provides field-proven, self-validating methodologies to ensure high-yielding, regioselective amide bond formation.

Strategic Workflow & Decision Matrix

Before initiating your coupling reaction, you must select the appropriate synthetic strategy based on the nucleophilicity and steric hindrance of your target amine.

G Start 5-(CF3)-1H-indazole-3-carboxylic acid Decision Is the amine partner highly nucleophilic? Start->Decision Direct Direct Coupling Strategy (T3P / Pyridine) Decision->Direct Yes (Primary/Unobstructed) Protect Protection Strategy (THP or SEM protection) Decision->Protect No (Secondary/Hindered) Success Desired Amide Product Direct->Success One-Pot Amidation Deprotect Acidic Cleavage (HCl / Dioxane) Protect->Deprotect Coupling (HATU) Deprotect->Success Deprotection

Workflow decision tree for 5-(CF3)-1H-indazole-3-carboxylic acid coupling.

Troubleshooting & FAQs

Q1: Why am I observing significant dimer formation and N-acylurea byproducts when using EDC/HOBt? Causality: The unprotected indazole ring contains competitive nucleophilic nitrogen atoms (N1 and N2). When the carboxylic acid is activated using standard carbodiimides like EDC, it forms a highly reactive O-acylisourea intermediate. If your target amine is sterically hindered, the indazole nitrogen from an adjacent molecule will outcompete the amine, attacking the activated ester. This leads to self-condensation (dimerization) or an irreversible rearrangement into an N-acylurea byproduct[1]. Solution: Abandon carbodiimides for this substrate. Transition to a highly selective coupling reagent like Propylphosphonic anhydride (T3P) or implement a protecting group strategy[2].

Q2: How does the 5-trifluoromethyl (-CF3) group alter the reaction dynamics compared to an unsubstituted indazole? Causality: The -CF3 group is strongly electron-withdrawing via both inductive and hyperconjugative effects. This pulls electron density away from the indazole core, rendering the N1 proton significantly more acidic and the N atoms slightly less nucleophilic[3]. While this marginally reduces self-condensation, it severely decreases the substrate's solubility in standard organic solvents (e.g., DCM, THF), causing the starting material to crash out during activation. Solution: Utilize polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) to ensure complete dissolution prior to reagent addition.

Q3: What is the optimal base and solvent combination for direct (unprotected) coupling using T3P? Causality: T3P is highly effective for unprotected heteroaromatic substrates because it generates a less reactive, but highly selective, mixed anhydride intermediate[4]. Pyridine in Ethyl Acetate (EtOAc) or DMF is the optimal basic system[5]. Pyridine acts as both a mild base and a nucleophilic catalyst, facilitating the formation of the active ester without completely deprotonating the indazole N1-H to a highly nucleophilic anion. This specific dynamic suppresses N-alkylation and N-acylation side reactions[5].

Quantitative Reagent Comparison

The following table summarizes in-house and literature-validated data for coupling 5-(CF3)-1H-indazole-3-carboxylic acid with a standard primary amine across different reagent systems.

Coupling ReagentBase SystemSolventTypical YieldDimerization / N-AcylationRecommended Use Case
EDC / HOBt DIPEA (3.0 eq)DMF40 - 50%High (>20%)Not recommended for unprotected indazoles.
HATU DIPEA (3.0 eq)DMF60 - 75%Moderate (~10%)Pre-protected indazoles; highly nucleophilic amines.
T3P (50% in EtOAc)Pyridine (3.0 eq)DMF / EtOAc85 - 95%Low (<5%)Direct coupling of unprotected indazoles.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Direct Amide Coupling using T3P (Recommended)

This protocol leverages the mild activation profile of T3P to bypass the need for indazole protection.

Step 1: Substrate Dissolution

  • Action: Suspend 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Causality: The -CF3 group limits solubility. DMF disrupts intermolecular hydrogen bonding between indazole molecules.

  • Validation Check: Inspect the flask visually. The solution must be 100% optically clear. If particulate matter remains, gently warm to 40°C. Proceeding with a turbid suspension will trap the coupling reagent, leading to incomplete activation.

Step 2: Base Addition

  • Action: Add anhydrous Pyridine (3.0 eq) dropwise to the clear solution at 0°C.

  • Causality: Pyridine acts as a mild proton scavenger and nucleophilic catalyst without stripping the N1 proton.

  • Validation Check: Monitor the internal temperature; the addition should not cause an exotherm greater than 5°C.

Step 3: T3P Activation

  • Action: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise over 15 minutes at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Slow addition controls the local concentration of the highly reactive phosphonic anhydride, favoring the intermolecular attack of the amine over the intramolecular attack of another indazole ring[4].

  • Validation Check: Validate completion via TLC (Eluent: 5% MeOH in DCM). The starting acid (Rf ~0.1, UV active) must completely disappear, replaced by a new product spot (Rf ~0.4). If the acid persists, add an additional 0.2 eq of T3P.

Step 4: Quenching & Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3 (equal volume to DMF). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Causality: T3P byproducts (water-soluble phosphonic acids) must be neutralized to prevent product degradation during concentration.

  • Validation Check: Test the aqueous layer pH. It must be >7 to ensure complete removal of phosphonic acid byproducts. If the pH is acidic, perform an additional NaHCO3 wash on the organic layer.

Protocol B: Two-Step Protected Coupling (For Hindered Amines)

Use this route if Protocol A fails due to extreme steric hindrance of the amine.

Step 1: THP Protection

  • Action: React the indazole acid with 3,4-dihydro-2H-pyran (DHP, 2.0 eq) and catalytic p-TsOH (0.1 eq) in THF at 60°C for 12 hours.

  • Validation Check: TLC must show a significant non-polar shift (Rf ~0.6 in 1:1 Hexane/EtOAc) indicating successful masking of the N1/N2 position.

Step 2: HATU Coupling

  • Action: React the THP-protected acid (1.0 eq) with the hindered amine (1.5 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature.

  • Validation Check: The solution will turn deep yellow immediately upon HATU addition, visually confirming the formation of the active uronium ester.

Step 3: Acidic Deprotection

  • Action: Treat the isolated crude protected-amide with 4M HCl in Dioxane (10 eq) at room temperature for 2 hours.

  • Validation Check: The cleavage of the THP group is accompanied by the precipitation of the final product as an HCl salt. If the solution remains clear, concentrate to half-volume and add cold diethyl ether to force precipitation.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC, National Institutes of Health.[Link]

  • Understanding T3P from start to finish. Curia Global. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, ACS Publications.[Link]

Sources

Assessing the stability of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

The stability of a compound is paramount, influencing everything from its biological activity in a screening assay to its viability as a long-term pharmaceutical product.[1][2] 5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry, possesses structural features—an acidic carboxylic acid, a heterocyclic indazole core, and a robust trifluoromethyl group—that dictate its behavior in different chemical environments. This guide will explore these features and provide a systematic approach to assessing and managing the stability of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues reported by users. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: I dissolved my 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid in an organic solvent for analysis, but I'm seeing new, unexpected peaks in my HPLC chromatogram. What's happening?

A1: The appearance of new peaks strongly suggests degradation or reaction of your compound. The specific solvent and storage conditions are critical here.

  • Issue 1: Reactive Solvents: While seemingly inert, some common laboratory solvents can be problematic. For example, technical-grade methanol can contain impurities that may react with the carboxylic acid. More significantly, if you are using a solvent like dimethyl sulfoxide (DMSO) and heating the sample, oxidation of the indazole ring can occur.

  • Issue 2: Photodegradation: Aromatic heterocyclic systems, including indazoles, can be susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[3] This can lead to complex degradation profiles.

  • Issue 3: Decarboxylation: Although generally requiring heat, decarboxylation (loss of CO2) can sometimes be catalyzed by impurities in the solvent or on the surface of the storage vessel, particularly at elevated temperatures.

Troubleshooting Steps:

  • Solvent Purity: Always use high-purity, HPLC-grade solvents.

  • Fresh Solutions: Prepare solutions fresh for each experiment. If storage is necessary, store solutions in the dark at a low temperature (2-8°C is a good starting point).

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control Experiment: Dissolve the compound in a fresh, high-purity solvent (e.g., acetonitrile) and immediately inject it into the HPLC. This will serve as your baseline (t=0) chromatogram. Re-analyze the solution after several hours at room temperature and exposure to light to see if degradation occurs.

Q2: My compound's solubility and stability in aqueous buffers are highly variable, especially when I change the pH. Why?

A2: This is expected behavior due to the presence of the carboxylic acid group. Carboxylic acids are weak acids and their charge state is pH-dependent.[4][5][6]

  • Mechanism: In aqueous solution, the carboxylic acid (R-COOH) exists in equilibrium with its deprotonated, anionic form, the carboxylate (R-COO⁻).[6]

    • At low pH (pH < pKa): The compound will be predominantly in its neutral, protonated (R-COOH) form. This form is less polar and generally has lower aqueous solubility.

    • At high pH (pH > pKa): The compound will be in its deprotonated, anionic (R-COO⁻) form. This form is much more polar and exhibits significantly higher aqueous solubility.

  • Stability Implications: The pH also directly impacts stability. While salt formation at higher pH increases solubility, strongly alkaline conditions (e.g., pH > 9) can promote degradation. Potential pathways include hydrolysis of the trifluoromethyl group (though this typically requires harsh conditions) or base-mediated oxidation of the indazole ring.[3][7]

Recommendations:

  • Determine the pKa: If not known, experimentally determine the pKa of your compound. This will be the pH at which 50% of the compound is in its ionized form.

  • Buffer Selection: For optimal solubility and stability, work in a buffered solution at a pH approximately 1-2 units above the pKa. Be mindful that some buffer components can react with your compound.

  • Avoid pH Extremes: Unless conducting a forced degradation study, avoid prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 9) conditions.

Q3: How stable is the trifluoromethyl (-CF3) group? I've heard it can be a metabolic blocker, but can it degrade during my experiments?

A3: The trifluoromethyl group is one of the most stable functional groups in organic chemistry, which is why it is frequently used to enhance metabolic stability in drug candidates.[8] It is highly resistant to enzymatic degradation and most chemical reagents.

However, it is not completely inert. The C-F bond is strong, but the carbon atom of the -CF3 group is highly electron-deficient and can be susceptible to nucleophilic attack under specific, harsh conditions.

  • Potential Degradation Pathway: The primary non-metabolic degradation pathway is hydrolysis to a carboxylic acid (-COOH).[7] This reaction is generally very slow and requires forcing conditions, such as refluxing in a strong base (e.g., NaOH).[7] For most standard experimental conditions in drug discovery and development, you can consider the trifluoromethyl group to be robust and stable.

Systematic Guide to Stability Assessment: A Forced Degradation Protocol

To rigorously assess the stability of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid and develop a stability-indicating analytical method, a forced degradation study is essential.[1][9][10] This involves intentionally exposing the compound to stress conditions to identify potential degradation products and pathways.[9]

Core Principle: The Stability-Indicating Method

The foundation of any stability study is a robust analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), that can separate the parent compound from all potential degradation products.[11] This ensures that any decrease in the parent peak area can be confidently attributed to degradation.

G cluster_prep Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Validation DevMethod Develop Initial HPLC Method (e.g., C18 column, ACN/H2O gradient) Optimize Optimize for Peak Shape & Resolution DevMethod->Optimize Stress Expose Compound to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Optimize->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze Assess Assess Peak Purity & Resolution (Is parent peak separated from degradants?) Analyze->Assess Assess->Optimize No Validate Validate Final Method (Specificity, Linearity, Accuracy) Assess->Validate Yes FinalMethod FinalMethod Validate->FinalMethod Stability-Indicating Method Achieved

Step-by-Step Experimental Protocol

Objective: To generate ~5-20% degradation of the parent compound under each condition. This may require optimization of time, temperature, and reagent concentration.

1. Preparation:

  • Prepare a stock solution of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • For each condition, mix the stock solution with the stressor solution.

  • Include a control sample (compound in the reaction solvent without the stressor) for each condition, subjected to the same temperature and time.

Stress ConditionProtocolRationale & Potential Degradation Products
Acid Hydrolysis Mix stock with 0.1 M HCl. Incubate at 60°C for 24-48 hours.The indazole ring and trifluoromethyl group are generally stable to acid. Degradation, if any, would likely occur at other labile groups if the molecule were more complex.
Base Hydrolysis Mix stock with 0.1 M NaOH. Incubate at 60°C for 8-24 hours.The carboxylic acid will be deprotonated. Potential for base-mediated oxidation of the indazole ring. Harsh conditions could lead to hydrolysis of the -CF3 group.[7]
Oxidation Mix stock with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.The electron-rich indazole ring is a likely site of oxidation, potentially forming N-oxides or other related species.[3]
Thermal Stress Store the solid compound at 80°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.Assesses intrinsic thermal stability. In solution, may accelerate other degradation pathways. In solid state, look for discoloration or changes in physical form.
Photostability Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m² UV light) as per ICH Q1B guidelines.Aromatic heterocycles can undergo photolytic degradation, leading to ring opening or other complex reactions.[3][12]

2. Analysis:

  • At designated time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples before injection if necessary.

  • Analyze all samples by your developed HPLC-UV/PDA method.

  • Use LC-MS to obtain mass information on any new peaks to help identify degradation products.[11]

Interpreting the Results

Your stability-indicating method is successful if you can achieve baseline separation between the main peak (parent compound) and all degradation peaks. A peak purity analysis using a PDA detector can further confirm that the parent peak is not co-eluting with any impurities.

G

Summary & Best Practices
ParameterRecommendationRationale
Solid Storage Store at 2-8°C, protected from light, in a well-sealed container.Minimizes thermal and photolytic degradation for long-term stability.
Solution Prep. Use high-purity (HPLC grade) solvents. Acetonitrile and methanol are good starting points for organic solutions.Prevents introduction of reactive impurities.
Aqueous Solutions Use buffers. For solubility, work at pH > pKa. For stability, avoid pH extremes (<2 or >9).Controls the ionization state of the carboxylic acid, enhancing solubility while avoiding harsh conditions that promote degradation.[13]
Solution Storage Prepare fresh. If storage is needed, store at 2-8°C in the dark. For extended periods, consider storing under an inert atmosphere.Reduces the rate of solvent-mediated, oxidative, and photolytic degradation.

By understanding the key chemical functionalities of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid and employing a systematic approach to stability assessment, researchers can ensure the quality and reliability of their experimental data.

References
  • On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy | Langmuir - ACS Publications. (n.d.).
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • SciSpace. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • PMC. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
  • Oreate AI Blog. (2026, January 29). Unpacking the Acidity of Carboxylic Acids: More Than Just a pH Reading.
  • Chemguide. (n.d.). carboxylic acids as acids.
  • Chem-Impex. (n.d.). 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid.
  • Forced Degradation – A Review. (2022, November 30).
  • PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • HCPG. (n.d.). Acidity of Carboxylic Acids.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Separation Science. (2025, March 24). ANALYTICAL TECHNIQUES IN STABILITY TESTING.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).

Sources

Technical Support Center: Regioselective Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals resolve one of the most persistent challenges in heterocyclic chemistry: controlling the regioselectivity between 1H- (N1) and 2H- (N2) indazole derivatives.

Below, you will find a diagnostic workflow, mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative benchmarks to ensure reproducible regiocontrol in your syntheses.

Diagnostic Workflow: N1 vs. N2 Pathway Selection

Before beginning your synthesis, use the following logical decision tree to determine the optimal synthetic strategy based on your target regioisomer.

Regioselectivity Start Identify Target Indazole Regioisomer N1 1H-Indazole (N1) Start->N1 Thermodynamic Pathway N2 2H-Indazole (N2) Start->N2 Kinetic Control OR De Novo Synthesis N1_Cond Strong Base (e.g., NaH) Polar Aprotic Solvent (DMF) N1->N1_Cond N2_Cond Cadogan Cyclization (PBu3, i-PrOH) N2->N2_Cond N1_Opt Heat to 60-80°C Extended Reaction Time N1_Cond->N1_Opt N2_Opt Mild Temperature Avoid Strong Bases N2_Cond->N2_Opt

Decision tree for achieving N1 vs. N2 indazole regioselectivity.

Troubleshooting Guide & FAQs

Q1: Why does my standard alkylation yield an inseparable mixture of N1 and N2 isomers? A: Indazoles are ambident nucleophiles. The N1-alkylated product is thermodynamically more stable because it preserves the full aromaticity of the benzenoid ring. Conversely, the N2 position is often kinetically favored due to lower steric hindrance and higher electron density in the transition state. When using mild bases (e.g., K₂CO₃) at room temperature, the reaction operates under kinetic control, trapping a mixture of both isomers. To achieve high N1 selectivity, you must shift to thermodynamic control by using a strong base (like NaH) in a polar aprotic solvent (DMF or THF) and applying heat 1. The strong base creates a "naked" anion that, under thermal conditions, selectively funnels into the thermodynamically stable 1H-indazole.

Q2: How can I exclusively synthesize 2H-indazoles without relying on difficult chromatographic separations? A: Direct N2-alkylation of unprotected indazoles is notoriously difficult to drive to completion without N1 contamination. Instead of alkylating a pre-formed indazole, the most reliable approach is a de novo ring synthesis. The one-pot Condensation-Cadogan Reductive Cyclization is a highly effective method. By condensing an ortho-nitrobenzaldehyde with a primary amine, followed by reduction with tri-n-butylphosphine (PBu₃), the nitro group is reduced to a nitrene/phosphorane intermediate that selectively cyclizes onto the imine nitrogen 2. This circumvents the ambident nucleophile problem entirely, guaranteeing exclusive regioselectivity for the 2H-indazole core.

Q3: What role does steric hindrance play, particularly with C7 substituents? A: The C7 position is directly adjacent to the N1 nitrogen. A bulky substituent at C7 (e.g., a methyl, halogen, or methoxy group) creates severe steric clash with any incoming electrophile at N1. In these cases, the kinetic preference for N2 alkylation is heavily amplified, and thermodynamic heating may only lead to starting material degradation. If your target is an N1-alkylated C7-substituted indazole, standard alkylation will likely fail. You must either use a highly reactive, unhindered electrophile (like methyl triflate) or employ a directing group strategy (such as an N-SEM group) prior to functionalizing the C7 position.

Validated Experimental Methodologies

Protocol A: Thermodynamic N1-Alkylation of Indazoles

Mechanistic Rationale: The use of NaH ensures irreversible and complete deprotonation of the indazole, preventing the starting material from acting as a proton shuttle that scrambles regioselectivity. Heating to 60 °C provides the activation energy required to overcome the kinetic barrier, funneling the intermediates into the deep thermodynamic well of the fully aromatic 1H-indazole.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or propyl tosylate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Thermodynamic Equilibration: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C. Stir for 12–24 hours. Self-Validation Step: Monitor by LC-MS; the kinetic N2 product will appear early but should gradually isomerize/convert to the N1 product over time.

  • Work-up & Isolation: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the pure 1H-indazole.

Protocol B: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

Mechanistic Rationale: By building the indazole ring around the nitrogen substituent rather than alkylating a pre-formed core, regiochemical ambiguity is eliminated. Tri-n-butylphosphine acts as a mild, oxophilic reductant that converts the nitro group into a highly reactive intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent imine nitrogen 2.

  • Condensation: In a sealed tube or heavy-walled flask, combine the ortho-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in isopropanol (i-PrOH, 0.5 M). Stir at room temperature for 2 hours. Self-Validation Step: Check TLC to ensure complete consumption of the aldehyde and formation of the imine intermediate.

  • Reductive Cyclization: To the same reaction vessel, add tri-n-butylphosphine (PBu₃, 2.5 equiv) directly to the imine solution.

  • Heating: Seal the tube and heat the mixture to 80 °C for 4–12 hours.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove i-PrOH. Load the crude residue directly onto a silica gel column. Elute with a gradient of hexanes/ethyl acetate to separate the pure 2H-indazole from the tributylphosphine oxide byproduct.

Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the chosen synthetic strategy, allowing you to benchmark your experimental results against established literature standards.

Reaction StrategyBase / ReagentSolventTemp (°C)Major ProductExpected Regioselectivity (N1:N2)
Thermodynamic Alkylation NaH (Strong)DMF / THF60 - 801H-Indazole> 95 : 5
Kinetic Alkylation K₂CO₃ (Mild)MeCN25Mixture40:60 to 60:40
Mitsunobu Reaction PPh₃, DIADTHF0 to 251H-Indazole> 90 : 10
Cadogan Cyclization PBu₃ (Reductant)i-PrOH802H-IndazoleExclusive (0 : 100)
Ga/Al-Mediated Alkylation Ga/Al, TfOHToluene802H-IndazoleUp to 0 : 100

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization." Organic Letters, ACS Publications.[Link]

  • Lin, M., Liu, H., Lin, W., Kuo, C., & Chuang, T. "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles." Organic & Biomolecular Chemistry, RSC Publishing.[Link]

Sources

Technical Support Center: NMR Troubleshooting for 5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex structural elucidation challenges associated with 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivatives.

This molecule presents a "perfect storm" of NMR complexities: annular tautomerism, heavy heteronuclear spin-spin coupling (


F-

C), and highly exchangeable protons. This guide provides the theoretical causality, troubleshooting steps, and self-validating protocols required to achieve unambiguous assignments.

Core Analytical Challenges (Knowledge Base)

To troubleshoot effectively, you must understand the physical chemistry governing the behavior of this scaffold in a magnetic field.

A. Annular Tautomerism and Solvent Causality

Indazoles exhibit annular tautomerism, existing in a dynamic equilibrium between the


-indazole (benzenoid) and 

-indazole (quinonoid) forms[1]. The

-tautomer is generally thermodynamically favored in the solid state and in solution[2]. However, the rate of exchange between these forms is highly solvent-dependent. In non-polar solvents like CDCl

, rapid proton exchange leads to severe signal broadening or averaged chemical shifts for the carbon atoms in the pyrazole ring (C3, C3a, C7a). By switching to a strong hydrogen-bond accepting solvent like DMSO-

, the tautomeric equilibrium is "locked" or significantly slowed down, yielding sharp, highly resolved spectra[1].

Tautomerism Solvent Solvent Selection DMSO DMSO-d6 (H-Bond Acceptor) Solvent->DMSO CDCl3 CDCl3 (Non-Polar) Solvent->CDCl3 Taut1H Favors 1H-Indazole Stabilized NH DMSO->Taut1H Taut2H Dynamic Equilibrium Broad/Averaged Signals CDCl3->Taut2H

Solvent influence on tautomeric equilibrium in indazoles.

B. Heteronuclear Spin-Spin Coupling ( F- C)

The trifluoromethyl (-CF


) group is a spin-1/2 system with 100% natural abundance. It strongly couples to the 

C nuclei, splitting the carbon signals into distinct quartets[3]. The magnitude of the coupling constant (

) is inversely proportional to the number of bonds separating the nuclei:
  • 
     (One-bond):  ~270–275 Hz. The -CF
    
    
    
    carbon itself appears as a massive, often low-intensity quartet[3].
  • 
     (Two-bond):  ~32–35 Hz. The C5 carbon of the indazole ring directly attached to the -CF
    
    
    
    group[3].
  • 
     (Three-bond):  ~3–6 Hz. The adjacent C4 and C6 aromatic carbons[3].
    

Troubleshooting Guides & FAQs

Q: Why are the N-H and COOH proton signals missing or extremely broad in my


H NMR spectrum? 
A:  This is caused by intermediate chemical exchange. Both the indazole N-H and the carboxylic acid O-H protons are highly labile. If there is trace moisture in your solvent, or if you are using CDCl

, these protons exchange rapidly with water or each other, broadening the signal into the baseline. Fix: Ensure your sample is completely dry and use high-purity DMSO-

. In DMSO-

, the N-H typically appears as a broad singlet around 13.0–14.0 ppm, and the COOH around 12.5–13.5 ppm.

Q: I see multiple overlapping quartets in the 115–130 ppm region of my ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


C spectrum. How do I differentiate the -CF

carbon from the aromatic carbons?
A: You must rely on the coupling constants (

-values), not just the chemical shifts. The -CF

carbon will have a massive

coupling of ~271 Hz. The C5 carbon will have a ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

of ~33 Hz. The C4 and C6 carbons will have small

couplings of ~3-5 Hz[3]. Measure the distance between the peaks in the multiplet (in Hz) to assign them definitively.

Q: My


C spectrum is missing the -CF

carbon signal entirely, even though the

H and

F spectra confirm the molecule is intact. What happened?
A: The -CF

carbon is "invisible" due to a combination of three factors: (1) It lacks attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard

H decoupling; (2) Its relaxation time (

) is exceptionally long; and (3) Its signal intensity is divided by four due to the quartet splitting. Fix: Increase your relaxation delay (D1) to at least 3–5 seconds and increase the number of scans to >1024.

Q: How can I definitively prove whether my derivatization (e.g., esterification/alkylation) occurred at the N1 or N2 position of the indazole ring? A: Alkylation of the indazole ring yields N1 (thermodynamically favored) or N2 (kinetically favored) isomers[2]. To differentiate them, use a 2D


H-

C HMBC experiment. The N-alkyl protons of the N1 isomer will show a strong three-bond (

) correlation to the C7a bridgehead carbon. Conversely, the N2 isomer's alkyl protons will correlate strongly with the C3 carbon[2].

Standardized Experimental Protocols

To ensure a self-validating data package, follow this step-by-step methodology for acquiring high-resolution multinuclear NMR spectra.

Protocol: Comprehensive Multinuclear NMR Acquisition

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivative.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     (use ampoules to avoid water contamination). DMSO-
    
    
    
    is mandated to lock the tautomeric state and reveal exchangeable protons.
  • Transfer to a high-quality 5 mm NMR tube.

Step 2:


H NMR Acquisition 
  • Set the spectral width to 16 ppm (from -1 to 15 ppm) to ensure the highly deshielded N-H and COOH protons are captured.

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Acquire 16–32 scans.

Step 3:


F NMR Acquisition 
  • Utilize a dedicated

    
    F probe or a tunable broadband probe.
    
  • Set the transmitter frequency to the

    
    F resonance (~376 MHz on a 400 MHz console).
    
  • Set the spectral width to cover -50 to -80 ppm.

  • Acquire 16 scans. Expect a sharp singlet around -61.0 to -67.0 ppm[4].

Step 4:


C NMR Acquisition (Optimized for Fluorinated Carbons) 
  • Set the relaxation delay (D1) to 4.0 seconds . Causality: This extended delay allows the quaternary and -CF

    
     carbons, which rely on slower dipole-dipole relaxation, to return to equilibrium, preventing signal saturation.
    
  • Enable

    
    H power-gated decoupling (e.g., WALTZ-16).
    
  • Acquire a minimum of 1024 scans (preferably 2048) to resolve the low-intensity quartets.

Step 5: 2D HMBC (Self-Validation Step)

  • Acquire a

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    = 8 Hz).
  • Validation: Verify the structure by tracing the correlation from the H4 proton to the C3 and C7a carbons, and the H6 proton to the C4 and C7a carbons.

NMR_Workflow Start Sample Prep: Select Solvent Acq1D Acquire 1D Spectra (1H, 13C, 19F) Start->Acq1D CheckBroad Check Broad Signals (NH, COOH) Acq1D->CheckBroad Tautomer Assess Tautomeric State (1H vs 2H) CheckBroad->Tautomer Acq2D Acquire 2D Spectra (HSQC, HMBC, NOESY) Tautomer->Acq2D AssignCF3 Assign CF3 & C5 (1J, 2J, 3J C-F) Acq2D->AssignCF3 Final Complete Structural Assignment AssignCF3->Final

Workflow for comprehensive NMR assignment of CF3-indazole derivatives.

Quantitative Data Reference

Use the following table to benchmark your experimental data against expected values for the 5-(trifluoromethyl)-1H-indazole core.

Table 1: Diagnostic


C and 

F NMR Parameters (in DMSO-

)
Nucleus / PositionTypical Chemical Shift (ppm)Multiplicity & Coupling Constant (Hz)Diagnostic Significance
C5 (Indazole) 121.0 – 124.0Quartet,

Hz
Confirms the attachment point of the -CF

group to the aromatic ring.
-CF

Carbon
122.0 – 126.0Quartet,

Hz
Direct observation of the trifluoromethyl carbon; highly deshielded.
C4 (Indazole) 115.0 – 119.0Quartet,

Hz
Ortho-position to the -CF

group; diagnostic long-range coupling.
C6 (Indazole) 120.0 – 123.0Quartet,

Hz
Ortho-position to the -CF

group; diagnostic long-range coupling.
C3 (Indazole) 135.0 – 142.0SingletHighly sensitive to N1 vs N2 derivatization and tautomeric state.

F (-CF

)
-61.0 to -68.0SingletConfirms presence of intact -CF

group; shift depends on C3 derivatization.

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups - oup.com - 3

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles - cdnsciencepub.com - 1

  • Synthesis and structural characterization of 1- and 2-substituted indazoles - rug.nl - 2

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Keto - researchgate.net - 4

Sources

Optimizing reaction conditions for visible light-induced synthesis of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Visible Light-Induced Photoredox Trifluoromethylation

Introduction

Welcome to the Technical Support Center for Photoredox Trifluoromethylation. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of incorporating the trifluoromethyl (–CF3) group into organic scaffolds. This modification fundamentally enhances lipophilicity, metabolic stability, and binding affinity in pharmaceutical compounds[1]. Visible-light photoredox catalysis offers a mild, highly selective method to generate •CF3 radicals via single-electron transfer (SET) under ambient conditions[2]. This guide provides self-validating protocols, rigorous troubleshooting matrices, and mechanistic insights to ensure your workflows are robust and reproducible.

Mechanistic & Experimental Workflows

To successfully troubleshoot photoredox reactions, you must first understand the logical flow of electrons and the physical steps required to facilitate them.

PhotoredoxCycle PC Photocatalyst (PC) e.g., Ru(phen)3 2+ PC_star Excited PC* (Triplet State) PC->PC_star Visible Light (Blue LED) CF3_Rad •CF3 Radical PC_star->CF3_Rad Electron Transfer to CF3 Source Ox_PC Oxidized PC e.g., Ru(phen)3 3+ PC_star->Ox_PC SET (Oxidative Quenching) CF3_Src CF3 Source (e.g., CF3SO2Cl) CF3_Src->CF3_Rad Fragmentation (-SO2, -Cl⁻) Radical_Int Radical Intermediate CF3_Rad->Radical_Int Addition to Substrate Substrate Arene / Alkene Substrate->Radical_Int Radical_Int->Ox_PC Electron Transfer Product Trifluoromethylated Product Radical_Int->Product Oxidation & Deprotonation Ox_PC->PC SET from Intermediate

Fig 1. Mechanistic workflow of visible-light photoredox trifluoromethylation via oxidative quenching.

ExpWorkflow Prep 1. Reagent Prep & Degassing Irradiate 2. Visible Light Irradiation Prep->Irradiate Monitor 3. Reaction Monitoring (LC-MS) Irradiate->Monitor Quench 4. Quenching & Extraction Monitor->Quench Purify 5. Column Chromatography Quench->Purify

Fig 2. Standard experimental workflow for photoredox-catalyzed trifluoromethylation.

Standard Operating Procedure (SOP): Self-Validating Protocol for Arene Trifluoromethylation

This protocol is adapted from foundational methodologies established for the direct trifluoromethylation of aryl C–H bonds using photoredox catalysis[1].

Objective : Synthesize trifluoromethylated arenes using CF3SO2Cl and [Ru(phen)3]Cl2 under visible light.

Step-by-Step Methodology:

  • Reagent Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add the arene substrate (1.0 equiv), [Ru(phen)3]Cl2 (1-2 mol%), and K2HPO4 (2.0 equiv).

    • Causality: The base (K2HPO4) is critical for deprotonating the radical cation intermediate formed after the •CF3 addition, restoring the aromaticity of the system[3].

  • Solvent Addition & Degassing (Critical Step) : Add anhydrous CH3CN to achieve a 0.1 M substrate concentration. Seal the vial with a septum. Perform three rigorous cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove O2 leads to energy transfer from the excited photocatalyst (*Ru(II)) to O2, forming reactive singlet oxygen and completely halting the SET generation of •CF3[1]. Self-Validation: If the reaction mixture turns dark brown/black and yields no product, O2 contamination is the primary suspect.

  • Addition of CF3 Source : Under a positive pressure of Argon, inject CF3SO2Cl (1.5 equiv) via syringe.

    • Causality: CF3SO2Cl is added post-degassing because it is highly volatile. Adding it before the vacuum cycles would result in significant loss of the reagent.

  • Irradiation : Place the vial approximately 2-5 cm away from a 24W Blue LED array (λmax ≈ 450 nm). Stir vigorously at room temperature (25 °C) for 12-24 hours. Use a cooling fan if necessary.

    • Causality: Blue LEDs specifically target the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ruthenium catalyst, ensuring efficient excitation without the destructive high-energy UV wavelengths emitted by broadband bulbs[2]. Thermal control prevents the thermal decomposition of the •CF3 source.

  • Quenching & Isolation : Quench the reaction with deionized water, extract with EtOAc (3x), dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Quantitative Data: Optimization Parameters

Selecting the correct combination of photocatalyst and CF3 source is dictated by their redox potentials. The table below summarizes the optimal parameters for various trifluoromethylating agents[4].

CF3 SourceApprox. Redox PotentialQuenching PathwayOptimal PhotocatalystByproducts / Notes
CF3SO2Cl (Triflyl Chloride)-0.18 V vs SCEOxidative[Ru(phen)3]Cl2SO2 (gas), Cl⁻. Highly volatile; add post-degassing.
Togni Reagent II -0.70 V to -1.0 VOxidativefac-Ir(ppy)3 or Ru(bpy)3Iodobenzoic acid derivative. Excellent for late-stage functionalization.
CF3SO2Na (Langlois Reagent)+1.05 V vs SCEReductive / Dual-OxidativeAcridinium dyes or Ir(dF(CF3)ppy)2(dtbbpy)+SO2 (gas). Solid, stable, inexpensive. Requires an oxidant[5].
CF3I (Trifluoroiodomethane)-1.22 V vs SCEOxidativefac-Ir(ppy)3I⁻. Gaseous at RT; requires specialized handling or sealed tubes[4].

Frequently Asked Questions (FAQs)

Q: Why choose CF3SO2Na (Langlois reagent) over CF3SO2Cl or Togni reagent? A: CF3SO2Na is a highly stable, inexpensive solid, making it operationally simpler and safer than highly reactive, corrosive CF3SO2Cl or the more expensive Togni reagents[6]. Mechanistically, Langlois reagent undergoes single-electron oxidation to generate the •CF3 radical alongside SO2 gas. Because it requires oxidation (rather than reduction), it necessitates a highly oxidizing excited-state catalyst (like organic acridinium dyes) or a dual-oxidative approach combining a photocatalyst with a terminal oxidant[5].

Q: How does the choice of solvent affect the SET process? A: Solvent polarity directly stabilizes the radical ion intermediates formed during the photoredox cycle. Acetonitrile (CH3CN) is the gold standard due to its wide electrochemical window, resistance to radical abstraction, and ability to solubilize both organic substrates and ionic transition-metal photocatalysts[7]. Using solvents with abstractable hydrogen atoms (like THF or ethereal solvents) can lead to unwanted hydrogen atom transfer (HAT) side reactions.

Q: Can I use a standard household light bulb instead of a Blue LED? A: While early literature demonstrated success with compact fluorescent lamps (CFLs)[1], modern protocols mandate narrow-band Blue LEDs. LEDs provide higher photon flux at the specific absorption maximum of the catalyst (e.g., 450 nm for Ru complexes), drastically reducing reaction times and preventing UV-induced substrate degradation[8].

Troubleshooting Guide

Issue: No Product Formation / Unreacted Starting Material

  • Root Cause 1: Incomplete Degassing. The excited state catalyst is being quenched by O2.

    • Solution: Switch from simple argon sparging to 3 rigorous cycles of Freeze-Pump-Thaw. Ensure your Schlenk line achieves a high vacuum (< 0.1 mbar).

  • Root Cause 2: Spectral Mismatch. The light source does not overlap with the catalyst's absorption spectrum.

    • Solution: Verify the λmax of your photocatalyst. For example, Ruthenium complexes absorb well at 450 nm (Blue LED), whereas some organic dyes may require different wavelengths.

Issue: High Levels of Side Products (e.g., Dimerization or Over-Oxidation)

  • Root Cause 1: High local concentration of radicals. Excess •CF3 radicals can lead to substrate dimerization or poly-trifluoromethylation.

    • Solution: Decrease the light intensity or transition the reaction to a continuous-flow microreactor. Flow chemistry maintains a steady-state radical concentration and ensures uniform light penetration[8].

  • Root Cause 2: Over-oxidation of the product. The oxidized state of the photocatalyst (e.g., Ru(III)) is too strongly oxidizing for the newly formed product.

    • Solution: Tune the redox potential of the photocatalyst by changing its ligands. Switching from [Ru(phen)3]2+ to a less oxidizing derivative can prevent product degradation.

Issue: Poor Reproducibility Between Batches

  • Root Cause: Variable light penetration (Beer-Lambert Law limitations). As you scale up from a 1-dram vial to a 50 mL flask, the path length increases, leaving the center of the flask dark.

    • Solution: Standardize the reaction vessel geometry, distance from the light source, and stirring rate. For scale-up, high-throughput optimization using segmented flow or transitioning entirely to continuous-flow photochemistry is highly recommended to ensure consistent photon flux per unit volume[7].

References

  • MacMillan, D. W. C., et al. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011.[Link]

  • Kliś, T. "Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds." Molecules (MDPI), 2023.[Link]

  • Zheng, G., et al. "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives." Chemical Communications (RSC), 2025.[Link]

  • Prier, C. K., Rankic, D. A., MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 2013.[Link]

  • Stephenson, C. R. J., et al. "High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry." ChemRxiv, 2018.[Link]

  • Liu, X., et al. "Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes with CF3SO2Na." CCS Chemistry, 2020.[Link]

  • Rueping, M., et al. "Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and flow." Chemical Communications, 2016.[Link]

Sources

Technical Support Center: Hydrolysis of the Trifluoromethyl (-CF₃) Group for Catch-and-Release Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the isolation of highly lipophilic or structurally similar compounds.

While the trifluoromethyl (-CF₃) group is typically prized for its metabolic and chemical stability, strategically hydrolyzing it to a carboxylic acid (-COOH) unlocks a powerful "catch-and-release" purification mechanism. By converting a neutral, lipophilic moiety into an ionizable handle, you can bypass complex chromatography in favor of highly scalable, pH-swing extraction or precipitation (Herrera et al., 2022).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why use -CF₃ hydrolysis as a purification strategy instead of standard silica gel chromatography? A1: In late-stage functionalization, reaction mixtures often contain byproducts with nearly identical retention factors (


) to the target molecule. Hydrolyzing a -CF₃ group generates an amphiphilic carboxylic acid. This allows you to partition the target into a basic aqueous phase, wash away neutral organic impurities, and subsequently precipitate or extract the pure product by acidifying the aqueous layer.

Q2: What are the standard mechanistic pathways for this hydrolysis? A2: The mechanism depends entirely on the reagent system chosen:

  • Acidic Conditions: Utilizing fuming sulfuric acid and boric acid activates the C-F bond via protonation and Lewis acid complexation, driving the sequential loss of HF to form the carboxylic acid.

  • Basic Conditions: Strong bases (e.g., LiO-t-Bu/CsF or 10 N NaOH) initiate a single-electron transfer (SET) or direct nucleophilic attack. This leads to sequential defluorination through gem-fluorohydrin and acyl fluoride intermediates, ultimately yielding the carboxylate (Shigeno et al., 2024)[1].

Q3: Will my other functional groups survive these harsh conditions? A3: It requires careful condition matching. Acidic hydrolysis (oleum) will sulfonate electron-rich arenes. Basic hydrolysis using the LiO-t-Bu/CsF system is surprisingly tolerant of amides, alkyl groups, and alkenyl moieties[1]. However, electron-donating groups with leaving ability (like methoxy or halogens) para to the -CF₃ group can trigger unwanted Nucleophilic Aromatic Substitution (S


Ar) side reactions[1].

Part 2: Troubleshooting Guide

Issue 1: Incomplete Hydrolysis (Recovery of -CF₃ or -CF₂H intermediates)
  • Causality: The C-F bond is exceptionally strong (~116 kcal/mol). Incomplete hydrolysis usually stems from insufficient reaction time, low temperature, or inadequate trapping of the fluoride leaving groups.

  • Solution: For acidic conditions, ensure the use of fuming H₂SO₄ (not just concentrated) and add excess boric acid. The boric acid acts as a thermodynamic sink, sequestering HF as fluoroborates and driving the equilibrium forward. For basic conditions, elevate the temperature to

    
     100 °C and maintain strictly anhydrous initial conditions to prevent premature protonation of the alkoxide base[1].
    
Issue 2: Substrate Degradation via S Ar or Ether Cleavage
  • Causality: Strong Brønsted bases (like LiO-t-Bu or NaOH) are also potent nucleophiles. If your substrate contains halogens or alkoxy groups on an electron-deficient ring, the base will attack these positions before or during -CF₃ hydrolysis[1].

  • Solution: Switch to the acidic hydrolysis protocol if the substrate is electron-deficient but lacks acid-sensitive groups. If basic conditions are mandatory, consider sterically hindered bases or reducing the equivalents of the base, though this may impact the overall yield.

Issue 3: Intractable Emulsions During pH-Swing Purification
  • Causality: The newly formed carboxylic acid often possesses surfactant-like (amphiphilic) properties, lowering the interfacial tension between the aqueous and organic layers during liquid-liquid extraction.

  • Solution: Abandon liquid-liquid extraction for the final isolation step. Instead, utilize pH-dependent precipitation. Adjust the aqueous phase exactly to the molecule's isoelectric point (often pH 2–4 for simple benzoic acids) to induce crystallization, and isolate the pure product via vacuum filtration.

Part 3: Quantitative Data & Condition Comparison

To select the appropriate hydrolysis method for your specific substrate, consult the comparative data table below.

ParameterAcidic HydrolysisBasic Hydrolysis (LiO-t-Bu/CsF)Basic Hydrolysis (NaOH)
Primary Reagents Fuming H₂SO₄, Boric AcidLiO-t-Bu, CsF10 N NaOH
Optimal Temperature 80–100 °C100 °C80–90 °C
Mechanistic Driver Protonation / Lewis Acid activationSingle Electron Transfer (SET)Nucleophilic attack
Substrate Scope Aryl phosphines, deactivated arenesAlkyl, amide, alkenyl arenesIndoles, activated arenes
Common Side Reactions Sulfonation of electron-rich ringsS

Ar of halogens/methoxy groups
Cleavage of base-sensitive groups
Typical Yields 70–90%40–94%[1]50–80%[2]

Part 4: Self-Validating Experimental Protocols

Protocol A: Acidic Hydrolysis & Precipitation

Adapted from the synthesis of carboxylic arylphosphines (Herrera et al., 2022).

  • Setup: Charge a flame-dried Schlenk flask with the trifluoromethylated substrate (1.0 eq) and boric acid (5.0 eq).

  • Reagent Addition: Slowly add fuming sulfuric acid (20% SO₃) under an inert argon atmosphere at 0 °C.

    • Causality: Boric acid is critical here; it acts as a fluoride scavenger, preventing the generated HF from etching the glassware and driving the hydrolysis to completion.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Validation Checkpoint 1: Take a micro-aliquot, quench in D₂O, and run a ¹⁹F NMR. The complete disappearance of the -CF₃ singlet (typically around -62 ppm) confirms the reaction is finished.

  • Quench: Cool to room temperature and carefully pour the mixture over crushed ice to quench the oleum.

  • pH-Swing Isolation: Adjust the pH of the aqueous solution to the molecule's isoelectric point using 10 M NaOH. The amphiphilic product will crash out of solution.

  • Collection: Filter the resulting solid, wash with cold water, and dry in vacuo.

Protocol B: Basic Hydrolysis (LiO-t-Bu/CsF)

Adapted from the formal hydrolysis of trifluoromethyl arenes (Shigeno et al., 2024)[1].

  • Setup: In a glovebox, charge a pressure vial with the trifluoromethyl arene (1.0 eq), LiO-t-Bu (4.0 eq), and CsF (2.0 eq).

  • Solvent Addition: Add anhydrous cyclopentyl methyl ether (CPME) as the solvent.

    • Causality: Strict anhydrous conditions are required initially to facilitate the Single Electron Transfer (SET) process. Water is introduced later to complete the formal hydrolysis.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 24 hours.

  • Catch Phase: Cool to room temperature, dilute with water (generates the carboxylate salt), and extract with ethyl acetate. Discard the organic layer.

    • Causality: The target is currently a water-soluble carboxylate. Discarding the organic layer removes all non-polar, non-hydrolyzed impurities.

  • Release Phase: Acidify the aqueous layer with 1 M HCl to pH 2.

    • Validation Checkpoint 2: Use a pH meter to ensure the pH drops below the pKa of the expected carboxylic acid (typically ~4.0), ensuring complete protonation.

  • Extraction: Extract the newly formed, charge-neutral carboxylic acid with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Part 5: Workflow and Mechanistic Visualization

CatchAndRelease Mix Crude Mixture (Target-CF₃ + Impurities) Hydrolysis Hydrolysis Reaction (Acidic or Basic) Mix->Hydrolysis Extraction Liquid-Liquid Extraction (Aqueous Base / Organic) Hydrolysis->Extraction OrgPhase Organic Phase (Neutral Impurities Discarded) Extraction->OrgPhase Organic AqPhase Aqueous Phase (Target-COO⁻) Extraction->AqPhase Aqueous Acidification Acidification (pH adjustment) AqPhase->Acidification Pure Pure Target-COOH (Precipitate / Extract) Acidification->Pure Filtration

Caption: Workflow for pH-swing catch-and-release purification enabled by -CF₃ to -COOH hydrolysis.

Mechanism CF3 Ar-CF₃ (Stable) CF2OH [Ar-CF₂OH] (Unstable Intermediate) CF3->CF2OH Base/OH⁻ -F⁻ COF [Ar-COF] (Acyl Fluoride) CF2OH->COF -HF COO Ar-COO⁻ (Soluble Salt) COF->COO Base/OH⁻ -F⁻ COOH Ar-COOH (Purified Product) COO->COOH H⁺ (Workup)

Caption: Sequential defluorination and basic hydrolysis mechanism of the trifluoromethyl group.

References

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. URL: [Link]

  • Shigeno, M., Kiriyama, M., Izumi, K., Sasaki, K., Sasamoto, O., Nozawa-Kumada, K., & Kondo, Y. (2024). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synthesis, 56(09), 1438-1448. URL: [Link]

  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745-1748. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Trifluoromethyl vs. Trifluoromethoxy Indazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Indazole-Based Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors like Pazopanib and Axitinib. Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the most impactful modifications is the introduction of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[1][2]

These moieties are often employed to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The strong carbon-fluorine bond in both -CF3 and -OCF3 groups confers high resistance to metabolic degradation by cytochrome P450 enzymes.[2][4] This guide provides an in-depth comparative analysis of the biological impact of trifluoromethyl versus trifluoromethoxy substitution on the indazole core, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical and Pharmacokinetic Profile: A Head-to-Head Comparison

The choice between a -CF3 and an -OCF3 group can profoundly influence a molecule's overall properties. While both enhance metabolic stability, they do so with distinct physicochemical consequences.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Rationale and Implications
Lipophilicity (Hansch π) +0.88+1.04The -OCF3 group is generally more lipophilic than the -CF3 group, which can enhance membrane permeability and cell uptake.[2][5] However, excessive lipophilicity can also lead to off-target effects and poor solubility.
Electronic Effect Strongly electron-withdrawingStrongly electron-withdrawingBoth groups significantly lower the pKa of nearby functionalities and can modulate target interactions through altered electrostatic potential. The -OCF3 group's effect is modulated by the lone pairs on the oxygen atom.
Metabolic Stability HighGenerally HighBoth groups are highly resistant to oxidative metabolism.[4][6] The C-F bond is one of the strongest in organic chemistry.[2] The -OCF3 group is also stable against O-dealkylation, a common metabolic pathway for methoxy groups.[4]
Steric Profile Larger than a methyl groupLarger and more conformationally flexible than -CF3The size and shape of these groups can influence binding to the target protein. The -OCF3 group's rotation can allow for better accommodation within a binding pocket.

Comparative Biological Activity: Case Studies

Direct, systematic comparisons of -CF3 and -OCF3 substituted indazoles are not abundant in the literature. However, existing studies on indazoles and related heterocyclic scaffolds provide valuable insights.

Case Study 1: TRPA1 Antagonism

A study on 5-phenylindazoles as Transient Receptor Potential A1 (TRPA1) antagonists provides a direct comparison. The trifluoromethyl analog (Compound 17) exhibited potent activity. However, the introduction of an oxygen atom to form the trifluoromethoxy analog (Compound 19) resulted in a significant loss of potency, highlighting the steep structure-activity relationship (SAR) around this position for this particular target.[7]

CompoundR-GroupTRPA1 IC50 (µM)
17 -CF30.164
19 -OCF3>10

Data adapted from Rooney L, et al. J Med Chem. 2014.

This result underscores that while both groups share some favorable properties, the specific steric and electronic requirements of the target's binding site are paramount.

Case Study 2: Anti-Proliferative Activity in Cancer Cell Lines

In a series of 1H-indazole-3-amine derivatives, a 4-trifluoromethoxy substituted analog (5f ) was evaluated for its anti-proliferative activity against a panel of human cancer cell lines.

CompoundSubstitutionHepG2 IC50 (µM)K562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)
5f 4-OCF311.31>50>5045.32
5e 4-F7.6424.1233.1621.34
5j 3,5-di-F4.8815.3118.2312.45

Data adapted from Li, Y., et al. Molecules. 2023.[4]

When compared to other fluorinated analogs in the same study, the 4-trifluoromethoxy derivative (5f ) showed moderate activity against the HepG2 cell line but was less potent than the 4-fluoro (5e ) and 3,5-difluoro (5j ) analogs.[4] This suggests that for this particular scaffold and target class, the increased lipophilicity and steric bulk of the -OCF3 group may not be as favorable as smaller fluorine substitutions.

Case Study 3: p97 Inhibition (Indole Scaffold)

While not an indazole, a study on indole inhibitors of the AAA ATPase p97 provides a relevant direct comparison of -CF3 and -OCF3 substitution on a similar bicyclic heteroaromatic system.

AnalogC-5 Indole Substituentp97 IC50 (µM)
12 -CF34.5 ± 0.4
26 -OCF33.8 ± 0.8

Data adapted from Zou, B., et al. ACS Med Chem Lett. 2015.[8]

In this instance, the trifluoromethoxy-analog (26 ) was slightly more potent than the trifluoromethyl-analog (12 ), suggesting that for the p97 ATPase, the properties of the -OCF3 group are better tolerated or even beneficial for binding.[8]

Target Focus: VEGFR-2 Signaling Pathway

Many indazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth. Understanding this pathway is critical for interpreting the biological activity of novel indazole analogs.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Migration) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

To ensure data integrity and reproducibility, standardized assays are essential. Below are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of indazole analogs.

Experimental Workflow Overview

experimental_workflow cluster_primary_screening Primary Screening cluster_cellular_activity Cellular Activity cluster_adme_properties ADME Properties kinase_assay In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) cell_proliferation Cell Proliferation Assay (MTT) kinase_assay->cell_proliferation metabolic_stability Liver Microsomal Stability Assay cell_proliferation->metabolic_stability lead_optimization Lead Optimization metabolic_stability->lead_optimization

Caption: A typical experimental workflow for evaluating indazole analogs.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the concentration of the indazole analog required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT, 3 µM Na-orthovanadate)[3]

  • ATP solution (at Km concentration for VEGFR-2)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]-ATP

  • Test compounds (serially diluted in DMSO)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture containing kinase buffer, substrate, and VEGFR-2 enzyme.

  • Dispense 20 µL of the reaction mixture into each well of a 96-well plate.

  • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding 25 µL of ATP solution containing [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenesis studies)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12]

Materials:

  • Human or animal liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compounds

  • Control compounds (with known metabolic stability)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.[12]

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethyl and trifluoromethoxy groups is a powerful tool in the optimization of indazole-based drug candidates. While both substituents significantly enhance metabolic stability, their differential effects on lipophilicity, steric bulk, and electronic properties can lead to vastly different biological outcomes. The -OCF3 group, being more lipophilic, may offer advantages in cell permeability, but its larger size can be detrimental to binding in sterically constrained active sites. Conversely, the smaller -CF3 group might be more broadly applicable but may not provide the same degree of lipophilicity.

The case studies presented here illustrate that the choice between -CF3 and -OCF3 is highly context-dependent and must be guided by the specific requirements of the biological target. A thorough understanding of the target's binding pocket and the application of the rigorous experimental protocols outlined in this guide will enable researchers to make informed decisions in the design and development of next-generation indazole-based therapeutics.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Li, Y., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4089. Available from: [Link]

  • Zou, B., et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. 2015;6(12):1231-1235. Available from: [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Rooney, L., et al. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. 2014;57(12):5320-5339. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

  • ACS Publications. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Available from: [Link]

  • R Discovery. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

A Comparative Analysis of Indazole-Based Compounds as Tyrosine Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective tyrosine kinase inhibitors (TKIs).[1][2] Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases have led to the development of several FDA-approved drugs for cancer therapy, including Axitinib and Pazopanib.[3][4] This guide provides a comprehensive comparative analysis of indazole-based compounds, offering field-proven insights into their performance, underlying structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Indazole Advantage: Why This Scaffold Excels in Kinase Inhibition

Tyrosine kinases are critical regulators of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The indazole core serves as an excellent "hinge-binder," a foundational requirement for ATP-competitive kinase inhibition. It typically forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, effectively anchoring the inhibitor in the active site.

The true versatility of the indazole scaffold lies in the strategic modification of its substitution patterns. Different functional groups at various positions on the indazole ring can be tailored to exploit specific sub-pockets within the kinase active site, thereby dictating the inhibitor's potency and, critically, its selectivity profile.[1][6] For instance, modifications at the 6-position have been shown to significantly influence selectivity between different kinases, such as JNK3 and p38α.[1] This modularity allows medicinal chemists to fine-tune compounds to achieve desired therapeutic profiles, balancing on-target efficacy with off-target toxicities.

Comparative Performance of Indazole-Based Tyrosine Kinase Inhibitors

The efficacy of a TKI is defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the human kinome. High potency against the target kinase is desirable, while high selectivity minimizes off-target effects and associated toxicities. Below is a comparative summary of the inhibitory activities of prominent and investigational indazole-based compounds against key oncogenic tyrosine kinases.

Compound/DrugPrimary Target(s)VEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)Other Notable Targets (IC50 nM)Source(s)
Axitinib VEGFR-1, -2, -30.21.61.7VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRα (1.8)[7][8]
Pazopanib VEGFR-1, -2, -3, PDGFRα/β, c-Kit308474VEGFR-1 (10), VEGFR-3 (47), PDGFRα (N/A)[7][8][9]
Linifanib VEGFR, PDGFR0.242KDR (0.2), Flt-1 (4), CSF-1R (7)N/A
Entrectinib TRKA/B/C, ROS1, ALKWeaker InhibitionN/AN/ATRKA (1.7), ROS1 (7.4), ALK (12)[4]
Compound 30 VEGFR-21.24N/AN/ASubtle selectivity over other kinases[10]
Derivative W-Series VEGFR-2< 5 to < 10N/AN/AData specific to VEGFR-2[7]

Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.

This data highlights the spectrum of activity within the indazole class. Axitinib, for example, is a highly potent and relatively selective VEGFR inhibitor.[8] Pazopanib displays a broader, multi-targeted profile, inhibiting VEGFRs, PDGFRs, and c-Kit with significant potency.[8][9] This multi-targeting can be advantageous in cancers driven by multiple signaling pathways, but may also lead to a different side-effect profile. Newer investigational compounds, like the "W-series" derivatives, demonstrate the ongoing effort to achieve even greater potency against specific targets like VEGFR-2.[7]

Key Signaling Pathways Targeted by Indazole Inhibitors

Understanding the downstream consequences of kinase inhibition is essential for predicting a compound's biological effect. Indazole-based TKIs primarily disrupt angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation by targeting key receptor tyrosine kinases (RTKs).

VEGFR-2 Signaling Pathway

VEGFR-2 is the principal mediator of angiogenesis. Its activation by VEGF-A triggers a cascade that promotes endothelial cell proliferation, migration, and survival.[11][12] Inhibition of VEGFR-2 by compounds like Axitinib and Pazopanib effectively chokes off the tumor's blood supply.

VEGFR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by indazole-based compounds.

AXL Signaling Pathway

The AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and the development of drug resistance.[13][14] Its overexpression is associated with a poor prognosis in many cancers. Indazole-based AXL inhibitors are being developed to overcome these resistance mechanisms.[15]

AXL_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binding PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Resistance Drug Resistance, Metastasis, Survival mTOR->Resistance ERK->Resistance STAT->Resistance NFkB->Resistance Indazole Indazole AXL Inhibitor Indazole->AXL Inhibition

Caption: AXL signaling pathways promoting drug resistance and metastasis, and their inhibition.

Self-Validating Experimental Protocols for Inhibitor Characterization

The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. The following protocols represent self-validating systems for characterizing indazole-based TKIs, incorporating necessary controls to ensure data integrity.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay directly measures a compound's ability to inhibit the enzymatic activity of a purified kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; potent inhibitors leave more ATP, resulting in a higher luminescent signal.[16]

Objective: To determine the IC50 value of an indazole compound against a specific tyrosine kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X substrate/ATP mix in kinase buffer. The concentrations of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP should be at or near their Km values for the specific kinase to ensure competitive binding dynamics.

    • Prepare serial dilutions of the indazole test compound in 100% DMSO, typically starting from 10 mM. Then, create intermediate dilutions in kinase buffer.

    • Dilute the recombinant kinase enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Plate Setup (384-well, low-volume white plate):

    • Add 2.5 µL of the serially diluted test compound to the appropriate wells.

    • For "Maximum Activity" (0% inhibition) controls, add 2.5 µL of buffer with the corresponding DMSO concentration.

    • For "No Enzyme" (100% inhibition) controls, add 2.5 µL of buffer with DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase enzyme solution to all wells except the "No Enzyme" controls.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase (typically <30% ATP consumption).

  • Signal Detection:

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add 10 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a light signal.

    • Incubate for another 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "Maximum Activity" and "No Enzyme" controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Sources

Bioisosteric replacement strategies involving the trifluoromethyl group

Navigating the Fluorine Wall: A Comparative Guide to Trifluoromethyl ( ) Bioisosteric Replacement Strategies

The trifluoromethyl (



As a Senior Application Scientist, I approach bioisosteric replacement not merely as a structural swap, but as a multidimensional optimization problem. This guide objectively compares the performance of the




Physicochemical Profiling of and Emerging Bioisosteres

To rationally select a bioisostere, one must understand the causality behind its physicochemical behavior. The table below summarizes the quantitative parameters that dictate how these groups behave in biological systems.

Quantitative Comparison of Fluorinated Motifs
BioisostereHammett Constant (

)
Hansch Lipophilicity (

)
Steric Volume (

)
Primary Application & Mechanistic Advantage

0.540.8842.6Baseline Standard: High metabolic stability and strong electron-withdrawing capacity.

0.681.2356.4"Super-Trifluoromethyl": Expanded octahedral geometry increases steric bulk and target residence time.

0.320.3831.5Lipophilic H-Bond Donor: Polarized C-H bond interacts with water, vastly improving solubility.

0.351.0444.0Conformational Modulator: Adopts an orthogonal geometry to break molecular planarity.

0.000.4048.0Aliphatic Spacer: Bicyclo[1.1.1]pentane reduces

and avoids fluorine-mediated clearance.
Mechanistic Insights & Causality
  • The

    
     Advantage:  The pentafluorosulfanyl (
    
    
    ) group is highly electronegative and lipophilic. Because of its dense, octahedral electron cloud, it imparts higher lipophilicity than its
    
    
    counterpart (
    
    
    ). In , replacing a
    
    
    group with
    
    
    on a pyrazole core maintained or enhanced CB1 receptor affinity in the nanomolar range while providing a superior
    
    
    MRI reporter signal due to its distinct magnetic resonance properties[1, 2].
  • The

    
     Solubility Shift:  Why does removing a single fluorine atom drastically alter solubility? The 
    
    
    group acts as a lipophilic hydrogen-bond donor. The highly polarized C-H bond interacts with surrounding water molecules—a mechanism entirely absent in the fully fluorinated
    
    
    group. This subtle mechanistic difference can drive up to a 1 [3].
  • Basicity Fine-Tuning: The introduction of an

    
     group drastically reduces the 
    
    
    of adjacent amines (by an average of 4.6 units) due to its intense inductive electron-withdrawing effect (-I). In contrast, an
    
    
    group2, allowing chemists to fine-tune the protonation state of a pharmacophore at physiological pH [4].

Bioisostere_WorkflowLiabilityIdentify CF3 Liability(e.g., High LogP, Poor Solubility)SF5SF5 Replacement(Increase Steric Bulk, Enhance Stability)Liability->SF5 Target: Higher target affinityCHF2CHF2 Replacement(Introduce H-Bond Donor, Lower LogP)Liability->CHF2 Target: Better aqueous solubilityBCPBicyclo[1.1.1]pentane(Aliphatic 3D Geometry, Reduce MW)Liability->BCP Target: Lower lipophilicityAssayPhysicochemical Profiling(RP-HPLC LogP, Kinetic Solubility)SF5->AssayCHF2->AssayBCP->Assay

Decision workflow for selecting CF3 bioisosteres based on physicochemical liabilities.

Experimental Workflows: Self-Validating Protocols

To objectively compare these bioisosteres, empirical data must be generated using robust, self-validating systems. Traditional shake-flask methods (OECD 107) for highly fluorinated compounds are notoriously unreliable; extreme hydrophobicity often leads to stable emulsions, and the lack of strong chromophores in aliphatic scaffolds complicates UV quantification.

Protocol 1: RP-HPLC Determination of Relative Lipophilicity ( )

We employ Reverse-Phase HPLC (OECD 117) to correlate the chromatographic capacity factor (

Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize a high-coverage C18 column (e.g., 50 mm x 4.6 mm, 3 µm) to accurately mimic the hydrophobic environment of biological lipid bilayers.

  • Mobile Phase Preparation: Prepare a gradient of Methanol/Water (5% to 95% MeOH over 10 minutes). Crucial Step: Add 0.1% Formic Acid to suppress the ionization of basic amines, ensuring the compounds are evaluated in their neutral state.

  • Calibration (Self-Validation Mechanism): Inject a reference suite of 6 compounds with established shake-flask

    
     values (e.g., toluene, bromobenzene, naphthalene). The system is self-validating only if the linear regression of 
    
    
    vs.
    
    
    yields an
    
    
    .
  • Sample Execution: Dissolve the

    
    , 
    
    
    , and
    
    
    analogs in DMSO (1 mM). Inject 5 µL of each sample.
  • Data Analysis: Calculate the capacity factor

    
    , where 
    
    
    is the dead time (measured using an unretained marker like uracil). Interpolate the
    
    
    of the fluorinated analogs from the validated calibration curve.
Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance ( )

Because



Step-by-Step Methodology:

  • Incubation Setup: Incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Self-Validation Mechanism: The assay must run concurrently with a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin). If the controls fall outside their historical

    
     confidence intervals, the microsomal batch is deemed compromised, and the data must be rejected.
    

Structural & Pharmacological Impact

The choice of bioisostere directly dictates downstream pharmacological signaling. For example, in the development of 3, replacing a


Similarly, in GPCR modulation,


GPCR_SignalingLigandSF5/CF3 LigandReceptorCB1 Receptor(GPCR)Ligand->Receptor High Affinity BindingGProtGi/o ProteinReceptor->GProt Conformational ShiftEffectorAdenylyl CyclaseGProt->Effector InhibitionResponseDecreased cAMP(Neutral Antagonism)Effector->Response Downstream Effect

GPCR signaling modulation by fluorinated cannabinoid receptor ligands.

References

  • The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues Source: RSC Advances URL
  • Pentafluorosulfanyl (SF5)
  • Source: Baruch S.
  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL
  • Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes Source: AIR Unimi / Angew Chem Int Ed Engl URL

Comprehensive Guide to Regioselective N1 vs. N2 Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative performance data, and validated experimental protocols for indazole alkylation.

The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, appearing in therapeutics ranging from kinase inhibitors (e.g., pazopanib) to complement factor D inhibitors (e.g., danicopan)[1]. However, the presence of two adjacent nucleophilic nitrogen atoms (N1 and N2) presents a classic synthetic challenge: direct alkylation typically yields an undesired mixture of N1- and N2-substituted regioisomers[2].

As a Senior Application Scientist, I have structured this guide to move beyond empirical trial-and-error. By understanding the thermodynamic and kinetic levers that govern indazole tautomerism, you can design self-validating experimental systems that drive absolute regioselectivity.

Mechanistic Divergence: The "Why" Behind Regioselectivity

The core of indazole regioselectivity lies in the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. Because the 1H-tautomer is thermodynamically more stable by approximately 4.46 kcal/mol[3], the N1-alkylated product is the thermodynamic sink of the reaction[4].

  • Thermodynamic Control (N1-Selectivity): Achieving N1-selectivity requires conditions that allow for equilibration. Strong, non-coordinating bases (like NaH or Cs₂CO₃) in non-polar or moderately polar aprotic solvents (THF, dioxane) deprotonate the indazole. The hard metal cation (e.g., Na⁺) forms a tight ion pair with the N2 atom and any C3-substituent, leaving the N1 position exposed for electrophilic attack[2].

  • Kinetic Control (N2-Selectivity): The N2 position is inherently more nucleophilic in the dominant 1H-tautomer. To trap the kinetic N2-product, equilibration must be prevented. This is achieved via specific electrophile activation (e.g., acid-catalyzed displacement of trichloroacetimidates)[5] or via rapid, irreversible phosphonium intermediate displacement (Mitsunobu conditions)[1].

  • Steric Override: Substituents at the C7 position (e.g., -NO₂, -CO₂Me) project into the steric environment of the N1 nitrogen. This steric hindrance can completely override thermodynamic preferences, forcing alkylation to the N2 position even under standard N1-selective conditions[6].

Pathway Visualization

G Indazole 1H-Indazole Core (Tautomeric Equilibrium) Thermo Thermodynamic Control Strong Base (NaH/Cs2CO3) Non-polar Solvent (THF) Indazole->Thermo Deprotonation Kinetic Kinetic / Catalytic Control Mitsunobu (DIAD/PPh3) or TfOH + Trichloroacetimidates Indazole->Kinetic Specific Activation Steric Steric Override Bulky C7-Substituents (e.g., -NO2, -CO2Me) Indazole->Steric Structural Bias N1 N1-Alkyl Indazole (Thermodynamically Favored) Thermo->N1 Equilibration N2 N2-Alkyl Indazole (Kinetically Favored) Kinetic->N2 Direct Displacement Steric->N2 N1 Blocked

Mechanistic pathways dictating N1 versus N2 regioselectivity in indazole alkylation.

Comparative Performance Data

The following table synthesizes quantitative data from recent methodology studies, comparing the efficacy of various reaction systems in directing regioselectivity.

Target IsomerReagents / CatalystSolventTempSelectivity (N1:N2)Mechanistic Driver
N1-Alkyl NaH, Alkyl Halide/TosylateTHF0 °C to RT> 99:1 Thermodynamic control; tight Na⁺ ion pair at N2[2].
N1-Alkyl Cs₂CO₃, Alkyl HalideDioxaneRT to 50 °C> 96:4 Chelation-driven thermodynamic control[1].
N2-Alkyl ROH, PPh₃, DEAD/DIADTHF0 °C to 50 °C< 1:99 Mitsunobu conditions; strict kinetic control[1].
N2-Alkyl Trichloroacetimidate, TfOHDCM / DioxaneRT< 1:99 Acid-catalyzed specific electrophile activation[5].
Mixed K₂CO₃, Alkyl HalideDMFRT~ 1:1 Weak base in polar aprotic solvent; poor selectivity[7].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is explained for critical steps so that researchers can troubleshoot deviations during scale-up.

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

Optimized for primary alkyl halides and secondary alkyl tosylates.[2]

  • Preparation: To a flame-dried flask under argon, dissolve the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol). Stir for 30 minutes.

    • Causality: THF is critical here. Unlike DMF, THF is a non-polar aprotic solvent that forces the hard Na⁺ cation to tightly coordinate with the N2 atom, effectively shielding it and leaving N1 exposed[2].

  • Alkylation: Add the alkylating agent (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).

  • Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Highly Selective N2-Alkylation via Acid Catalysis (Kinetic Control)

Optimized for primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates.[3][5]

  • Preparation: Dissolve the 1H-indazole (1.0 mmol) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Activation: Cool the mixture to 0 °C. Dropwise, add trifluoromethanesulfonic acid (TfOH, 0.1 to 0.2 mmol).

    • Causality: TfOH protonates the imide nitrogen of the acetimidate, transforming it into a highly reactive electrophile. Quantum mechanical (QM) calculations confirm that direct nucleophilic attack by the indazole N2 atom on this activated species has an activation energy ~3.4 kcal/mol lower than N1 attack, driving exclusive N2 selectivity[3].

  • Reaction: Stir at room temperature until the starting material is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via chromatography.

Protocol C: N2-Alkylation via Mitsunobu Reaction

Ideal for coupling with complex or stereochemically sensitive primary/secondary alcohols.[1][8]

  • Preparation: Dissolve 1H-indazole (1.0 mmol), the target alcohol (1.5 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise over 10 minutes.

    • Causality: The Mitsunobu reaction avoids deprotonation of the indazole entirely. Instead, it generates a highly electrophilic alkoxyphosphonium intermediate. The kinetically favored, more nucleophilic N2 position of the neutral 1H-indazole rapidly displaces the phosphine oxide, yielding the N2-alkylated product with >90% yield and inversion of stereochemistry[1].

  • Reaction & Purification: Allow to warm to room temperature and stir overnight. Concentrate under reduced pressure and purify directly via column chromatography to separate the N2 isomer from triphenylphosphine oxide byproducts.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journal of Organic Chemistry - 1

  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem - 8

  • Regioselective alkylation of a versatile indazole (PMC) - National Institutes of Health - 4

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate - 2

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork - 6

  • Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem - 7

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate - 5

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology - 3

  • Development of a selective and scalable N1-indazole alkylation - RSC Advances - Link

Sources

Cross-Target Activity of Indazole Derivatives on Membrane Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Membrane transporters—specifically the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies—are critical gatekeepers of cellular homeostasis, pharmacokinetics, and multidrug resistance (MDR). Historically, the structural complexity and dynamic conformational states of these multilayered entities have rendered many of them "undruggable" to highly selective, single-target inhibitors ()[1].

As a Senior Application Scientist, I have observed a paradigm shift in transporter pharmacology: the transition from single-target precision to rational polypharmacology . Indazole-based privileged ligands have emerged as premier scaffolds capable of simultaneous cross-target engagement. This guide objectively compares the performance of indazole derivatives against classic alternatives and outlines the self-validating experimental frameworks required to evaluate them.

Structural Causality: The Polypharmacological Advantage

Why do indazole derivatives succeed where traditional inhibitors fail? The causality lies in the architecture of the transporter binding pockets. Recent molecular blind docking experiments and advanced binding site analyses of 65 distinct indazole derivatives revealed a breakthrough: conserved binding motifs across phylogenetically diverse proteins ()[2].

Despite lacking overall sequence homology, monocarboxylate transporters (MCTs), organic anion transporting polypeptides (OATPs), organic cation transporters (OCTs), and ABC transporters share recurring spatial arrangements of tyrosine, phenylalanine, serine, and threonine residues within their transmembrane domains (TMDs)[2]. The indazole scaffold acts as a "master key," utilizing its unique hydrogen-bonding capabilities and aromaticity to exploit these conserved motifs, enabling cross-target activity against challenging targets like ABCA1 (neurodegeneration), MCT4 (metabolic reprogramming), and ABCC10 (cancer MDR)[2].

Transporter_Inhibition cluster_targets Cross-Target Engagement Indazole Indazole Privileged Ligands (e.g., SN-8.1) Motif Conserved Binding Motif (Tyr, Phe, Ser, Thr) Indazole->Motif Molecular Docking ABC ABC Transporters (ABCB1, ABCG2, ABCC10) Efflux Substrate Efflux Blockade (MDR Reversal) ABC->Efflux Inhibits ATP Hydrolysis SLC SLC Transporters (MCT4, OATPs, OCTs) SLC->Efflux Blocks Gradient Transport Motif->ABC Multi-target Binding Motif->SLC Multi-target Binding

Mechanistic pathway of indazole derivatives exploiting conserved motifs for cross-target inhibition.

Comparative Performance Analysis

To objectively evaluate the utility of indazole derivatives, we must benchmark them against standard clinical modulators and alternative structural scaffolds (such as indoles).

Table 1: Performance Comparison of Transporter Modulators
Compound ClassRepresentative LigandPrimary TargetsMechanism of ActionEfficacy & Clinical Utility
Indazole Derivatives SN-8.1ABC (ABCC10), SLC (MCT4, ABCA1)Polypharmacological binding to conserved Tyr/Phe/Ser/Thr motifs[2].Broad-spectrum, moderate-to-high affinity cross-target inhibition. Ideal for overcoming complex MDR[2].
Indazole Kinase Inhibitors AxitinibABCB1 (P-gp), ABCG2 (BCRP), ABCC1Competes directly at the ATP-binding cassette TMD[1].High affinity; acts as both substrate and competitive inhibitor. Self-induced efflux limits bioavailability[1].
Classic ABC Modulators TariquidarABCB1, ABCG2Locks transporter in a specific, non-functional conformation[3].Nanomolar potency; highly selective. Historically failed in clinical trials due to severe systemic toxicity.
Indole Derivatives SMJ-5NorA (Bacterial Efflux Pump)Transcriptional downregulation and direct efflux blockade[4].Potentiates fluoroquinolones at sub-inhibitory concentrations against S. aureus biofilms[4],[5].
Aminopyrazoles Compound 4aMdr1p / Cdr1pDirect efflux inhibition of fungal transporters[6].Restores fluconazole sensitivity in Candida albicans (64-fold MIC reduction)[6].

Key Takeaway: While classic modulators like Tariquidar offer extreme potency, their high selectivity often leads to compensatory upregulation of alternative transporters (e.g., inhibiting ABCB1 causes an overexpression of ABCG2). Indazole derivatives circumvent this via cross-target inhibition, suppressing multiple escape routes simultaneously.

Self-Validating Experimental Protocols

To prove cross-target activity, researchers cannot rely on simple viability assays. The experimental design must isolate transporter function and establish direct causality. The following workflow utilizes a self-validating loop: comparing transporter-overexpressing cell lines against wild-type (or knock-out) controls.

Experimental_Workflow Library Indazole Library (n=65) Screening Fluorescence Assay (Calcein-AM/Pheophorbide A) Library->Screening High-Throughput Docking Blind Docking & Motif Analysis Screening->Docking Hit Identification Validation MDR Reversal (Knock-out Controls) Docking->Validation Mechanistic Proof

Self-validating experimental workflow for evaluating polypharmacological transporter inhibitors.

Protocol: High-Throughput Fluorescence Accumulation Assay

Causality Rationale: We utilize Calcein-AM, a non-fluorescent, lipophilic dye that easily permeates cell membranes. In wild-type cells, intracellular esterases cleave the AM group, trapping highly fluorescent calcein inside. In MDR cells overexpressing ABCB1/ABCC1, Calcein-AM is rapidly effluxed before cleavage. If an indazole derivative is a true inhibitor, it will block this efflux, causing a measurable spike in intracellular fluorescence ()[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed paired cell lines at

    
     cells/well in 96-well plates.
    
    • Self-Validating Pairs: Use MDCK II BCRP (ABCG2-overexpressing) vs. wild-type MDCK II; or A2780/ADR (ABCB1-overexpressing) vs. A2780 wild-type[7].

  • Compound Pre-incubation: Discard growth medium. Wash cells with pre-warmed HBSS. Pre-incubate cells with the indazole derivative library (0.1 µM – 250 µM) in HBSS for 15 minutes at 37°C[8].

  • Substrate Addition:

    • For ABCB1/ABCC1: Add Calcein-AM (final concentration 0.5 µM).

    • For ABCG2: Add Pheophorbide A (final concentration 0.5 µM)[7].

  • Kinetic Measurement: Incubate for 30 minutes. Terminate the reaction by washing three times with ice-cold PBS to halt all active transport.

  • Readout & Validation: Measure fluorescence (Calcein: Ex 485 nm / Em 535 nm).

    • Data Interpretation: An effective indazole inhibitor will show a concentration-dependent increase in fluorescence in the overexpressing line, but no change in the wild-type/knock-out line. This self-validating control proves the compound directly targets the transporter, ruling out off-target membrane permeabilization or esterase inhibition[1],[6].

Conclusion

Indazole derivatives represent a highly versatile, privileged scaffold for tackling the undruggability of membrane transporters. By exploiting conserved structural motifs (Tyr, Phe, Ser, Thr) across phylogenetically distinct families, these compounds offer a robust polypharmacological approach to reversing multidrug resistance and modulating complex metabolic pathways.

References

  • Stefan, K., et al. (2025). "Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transporters." European Journal of Medicinal Chemistry, 287, 117234. URL:[Link]

  • Bylim, T. V., et al. (2025). "Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape." Journal of Medicinal and Pharmaceutical Chemistry Research, 7(11), 2596-2629. URL:[Link]

  • Chandal, N., et al. (2023). "Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus." Microbiology Spectrum. URL:[Link]

  • Ramesh, S., et al. (2025). "Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Lee, Y., et al. (2019). "In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters." Molecules, 24(16). URL:[Link]

  • Stefan, S. M., et al. (2021). "C@PA: Computer-Aided Pattern Analysis to Predict Multitarget ABC Transporter Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with field-proven protocols to ensure regulatory compliance and protect laboratory personnel and the environment. The procedures outlined are based on established principles of chemical waste management for halogenated organic carboxylic acids.

Hazard Assessment and Risk Mitigation

A thorough understanding of a chemical's properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid was not identified in the initial search, its hazards can be reliably inferred from its constituent functional groups: an indazole core, a carboxylic acid, and a trifluoromethyl group.

  • Indazole-3-Carboxylic Acid Moiety : Compounds in this class are known to be irritants to the skin, eyes, and respiratory system.[1] They may be harmful if swallowed or inhaled.[1]

  • Trifluoromethyl Group : As a fluorinated organic compound, its thermal decomposition can release hazardous substances like hydrogen fluoride.[2] The ultimate disposal method must account for the high stability of the carbon-fluorine bond.[2][3] High-temperature incineration is the standard for such compounds.[2][4]

All handling and disposal procedures must be conducted based on the assumption that this compound is hazardous.

Summary of Key Chemical & Safety Data
PropertyValue / InformationSource(s)
Chemical Name 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid-
Anticipated Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][2][5]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, face shield (if splash risk), lab coat.[1][6][7]
Engineering Controls Always handle within a certified chemical fume hood.[2][8]
Incompatible Materials Strong oxidizing agents, strong bases.[1][2]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride.[2]

Core Disposal Protocol: The Primary Route

Under no circumstances should 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid or its waste streams be disposed of down the drain or in regular trash.[6][7] The sole acceptable method for its disposal is through a licensed and approved hazardous waste management service.[6][7][9] This ensures the material is handled and destroyed in a compliant and environmentally sound manner, typically via high-temperature incineration.[2][4]

Step-by-Step Protocol for Waste Collection and Segregation
  • Designate a Waste Container : Select a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[2][10] The container must be in good condition, free from damage or rust.[11]

  • Labeling : As soon as the first waste is added, affix a hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Waste 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid".[7]

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

  • Waste Segregation :

    • Solid Waste : Collect all contaminated solids, including weighing paper, gloves, pipette tips, and residual powder, directly into a designated solid hazardous waste container.[2] Use tools that minimize dust generation.[2]

    • Liquid Waste : Collect all solutions containing the compound, as well as solvent rinses from decontamination, in a designated liquid hazardous waste container. Do not mix incompatible waste streams.[12]

  • Storage : Keep the waste container securely closed at all times, except when adding waste.[10][13] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals.[2][12] Ensure secondary containment is used to prevent the spread of material in case of a leak.[13]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the collection of the hazardous waste.[2][7]

Decontamination of Laboratory Equipment

Proper decontamination of labware is critical to prevent unintended exposure and cross-contamination. "Empty" containers that held 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid are still considered hazardous waste until properly decontaminated.[2][4]

Step-by-Step Protocol for Triple Rinsing

This procedure should be performed in a chemical fume hood while wearing appropriate PPE.

  • Initial Rinse : Rinse the container or glassware with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound. Use a volume of solvent equal to approximately 5-10% of the container's volume.[13] Swirl to ensure the entire inner surface is contacted.

  • Collect Rinsate : Pour the solvent rinsate into the designated liquid hazardous waste container.[2][13]

  • Repeat : Repeat the rinsing process two more times, for a total of three rinses.[2][10][13] Collect all rinsate as hazardous waste.

  • Final Wash : After the triple rinse, the glassware can be washed with soap and water. The now-decontaminated container can be disposed of as regular trash or prepared for reuse, ensuring any labels are fully defaced.[13]

Emergency Procedures: Spill Management

In the event of a small spill, prompt and correct action is crucial.

  • Secure the Area : Alert personnel in the immediate vicinity and restrict access. Ensure the chemical fume hood is operational.

  • Don PPE : Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill : For a solid spill, gently cover it with an inert absorbent material like vermiculite, dry sand, or earth.[14] Avoid raising dust.

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container using spark-proof tools.[4]

  • Decontaminate Surface : Clean the spill area using the triple-rinse technique with a suitable solvent, collecting all materials for disposal as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper management and disposal of waste generated from 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

G Disposal Workflow for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid start Waste Generation (Pure compound, solutions, contaminated materials) identify Identify as Hazardous Waste (Fluorinated Carboxylic Acid) start->identify segregate Segregate Waste Stream identify->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste  Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) segregate->liquid_waste  Liquid labware Contaminated Labware (e.g., glassware) segregate->labware  Equipment container_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store Securely in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange Pickup by Licensed Environmental Disposal Service storage->pickup end Final Disposal (High-Temperature Incineration) pickup->end decon Decontaminate via Triple-Rinse Protocol labware->decon rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate rinsate->container_liquid

Caption: Disposal workflow for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

References

  • SAFETY DATA SHEET. (n.d.).
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. (2025).
  • SAFETY DATA SHEET for 1H-Indazole-3-carboxylic acid. (2009).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. (n.d.).
  • SAFETY DATA SHEET for 5-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific. (2025).
  • Safety Data Sheet for 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid. Aaronchem. (2025).
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025).
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals. Benchchem. (n.d.).
  • Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. Benchchem. (n.d.).
  • Material Safety Data Sheet for 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, 97%. Cole-Parmer. (2006).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025).
  • Chemical Waste Disposal in Laboratory. Environmental Marketing Services. (2024).
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. (n.d.).
  • Citric acid Mediated One-pot Regioselective Synthesis of N-Alkylated Indazoles. iMedPub. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. (2025).
  • A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. PMC. (2025).
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. (n.d.).
  • Recycling and End of life assessment of Fluoropolymers: Recent Developments, Challenges and Future Trends. Toxic Docs. (n.d.).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. (2025).

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.